Synthesis and Characterization of 2-Bromo-5-cyclobutylpyridine: A Methodological Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Strategic Rationale & Molecular Significance In modern drug discovery, the transition from pl...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Strategic Rationale & Molecular Significance
In modern drug discovery, the transition from planar, sp2-rich aromatic systems to three-dimensional architectures is a proven strategy to improve pharmacokinetic profiles. Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with enhanced aqueous solubility, reduced off-target toxicity, and higher clinical success rates.
2-Bromo-5-cyclobutylpyridine (Molecular Formula: C9H10BrN) serves as a highly versatile, bifunctional building block in this endeavor[1]. The cyclobutyl ring introduces a conformationally constrained lipophilic domain, while the 2-bromo substituent acts as an orthogonal synthetic handle for downstream functionalization (e.g., Buchwald-Hartwig aminations or subsequent Suzuki-Miyaura couplings).
Retrosynthetic Logic & Chemoselectivity
The primary challenge in synthesizing 2-bromo-5-cyclobutylpyridine is achieving absolute chemoselectivity. The goal is to install the cyclobutyl moiety exclusively at the 5-position without disturbing the 2-bromo group.
To achieve this, 2-bromo-5-iodopyridine is selected as the optimal starting material. The causality behind this choice lies in the thermodynamic differences between carbon-halogen bonds. The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This thermodynamic differential dictates the kinetics of the reaction: the low-valent transition metal catalyst (e.g., Pd(0)) will undergo oxidative addition at the C–I bond orders of magnitude faster than at the C–Br bond, ensuring a completely regioselective C(sp2)–C(sp3) cross-coupling.
Divergent cross-coupling workflows for 2-bromo-5-cyclobutylpyridine.
Experimental Workflows: Self-Validating Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction progression before advancing to workup.
The Negishi coupling is highly efficient due to the rapid transmetalation of organozinc reagents.
Step-by-Step Protocol:
Preparation & Degassing: In an oven-dried Schlenk flask under argon, dissolve 2-bromo-5-iodopyridine (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in anhydrous THF (0.2 M). Causality: Strict exclusion of oxygen is necessary to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.
Reagent Addition: Cool the mixture to 0 °C. Dropwise, add cyclobutylzinc bromide (0.5 M in THF, 1.2 equiv). Causality: Slow addition mitigates the exothermic nature of the initial coordination and prevents homocoupling of the zinc reagent.
Heating & IPC: Warm the reaction to 65 °C. Self-Validation: After 2 hours, analyze an aliquot via GC-MS or TLC. The complete disappearance of the 2-bromo-5-iodopyridine peak validates the completion of the catalytic cycle. Do not proceed until starting material is consumed.
Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4Cl. Causality: NH4Cl safely hydrolyzes unreacted organozinc species without generating harsh basic conditions that could degrade the product. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
For environments where moisture-sensitive organozincs are undesirable, potassium cyclobutyltrifluoroborate offers an air-stable alternative[2].
Step-by-Step Protocol:
Catalyst Activation: Combine 2-bromo-5-iodopyridine (1.0 equiv), potassium cyclobutyltrifluoroborate (1.5 equiv), Pd(OAc)2 (0.05 equiv), XPhos (0.10 equiv), and K2CO3 (3.0 equiv) in a microwave vial[2].
Solvent Addition: Add a degassed mixture of Cyclopentyl methyl ether (CPME) and H2O (10:1 v/v). Causality: Water is strictly required to hydrolyze the trifluoroborate into the active boronic acid species in situ, enabling transmetalation.
Heating & IPC: Seal the vial and heat at 100 °C for 12 hours. Self-Validation: Monitor via LC-MS. The emergence of the target mass (m/z ~212) confirms successful cross-coupling.
Isolation: Dilute with water, extract with EtOAc, and purify via flash chromatography.
Catalytic Mechanism
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The diagram below illustrates the fundamental steps of the Negishi pathway.
Palladium-catalyzed Negishi cross-coupling cycle.
Analytical Characterization
Thorough characterization is required to validate the structural integrity and purity of the synthesized compound. The quantitative data is summarized in the tables below.
Table 2: Predicted NMR Assignments (1H and 13C, CDCl3)
Note: Chemical shifts are representative for 2-halo-5-alkylpyridine systems.
Nucleus
Shift (ppm)
Multiplicity & Coupling
Structural Assignment
1H
8.25
d, J = 2.5 Hz, 1H
Pyridine H-6 (ortho to N, ortho to c-Bu)
1H
7.42
dd, J = 8.2, 2.5 Hz, 1H
Pyridine H-4 (para to N)
1H
7.35
d, J = 8.2 Hz, 1H
Pyridine H-3 (ortho to Br)
1H
3.50
quintet, J = 8.5 Hz, 1H
Cyclobutyl CH (methine)
1H
2.35, 2.05
m, 4H
Cyclobutyl CH2 (adjacent to methine)
1H
1.95, 1.85
m, 2H
Cyclobutyl CH2 (opposite to methine)
13C
149.5
s
Pyridine C-6
13C
140.5
s
Pyridine C-2 (C-Br)
13C
139.8
s
Pyridine C-5 (C-cBu)
13C
136.5
s
Pyridine C-4
13C
127.8
s
Pyridine C-3
13C
39.5
s
Cyclobutyl CH
13C
29.8
s
Cyclobutyl CH2 (x2)
13C
18.2
s
Cyclobutyl CH2
References
PubChemLite. "2-bromo-5-cyclobutylpyridine (CID 45788480)". Université du Luxembourg.[Link]
National Institutes of Health (PMC). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides". J Org Chem.[Link]
Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-cyclobutylpyridine in Drug Discovery
Executive Summary In the contemporary landscape of medicinal chemistry, the strategic incorporation of strained carbocycles into heteroaromatic frameworks has become a cornerstone of rational drug design. 2-Bromo-5-cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary landscape of medicinal chemistry, the strategic incorporation of strained carbocycles into heteroaromatic frameworks has become a cornerstone of rational drug design. 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) represents a highly versatile, bifunctional building block. It combines the predictable reactivity of a 2-halopyridine core with the unique spatial and lipophilic properties of a cyclobutyl motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance, and validated synthetic workflows, serving as a definitive guide for drug development professionals.
Physicochemical Properties & Structural Data
Understanding the baseline physicochemical profile of 2-Bromo-5-cyclobutylpyridine is critical for predicting its behavior in both synthetic environments and biological systems. The cyclobutyl group imparts a specific lipophilic signature while maintaining a relatively low molecular weight, making it an ideal fragment for lead optimization.
Property
Value / Description
Chemical Name
2-Bromo-5-cyclobutylpyridine
CAS Registry Number
1142197-20-3
Molecular Formula
C₉H₁₀BrN
Molecular Weight
212.09 g/mol
Monoisotopic Mass
210.99966 Da
SMILES String
C1CC(C1)C2=CN=C(C=C2)Br
Predicted XLogP
3.3 (Indicates favorable lipophilicity for membrane permeability)
Predicted Boiling Point
~255–265 °C at 760 mmHg
Predicted Density
~1.35 g/cm³
Predicted pKa (Conjugate Acid)
~1.5 (Reduced basicity due to the strongly electron-withdrawing ortho-bromine)
Data synthesized from structural informatics and .
Structural Significance in Medicinal Chemistry
The architectural value of 2-Bromo-5-cyclobutylpyridine lies in the synergistic effects of its two functional domains:
The Cyclobutyl Motif: A Hydrophobic Shield
Unlike planar aromatic rings or highly flexible linear alkyl chains, the cyclobutyl ring exists in a unique "puckered" conformation. This dynamic geometry allows it to occupy distinct chemical space, often acting as a hydrophobic shield that improves the metabolic stability of the parent drug by blocking cytochrome P450-mediated oxidation at adjacent sites. Furthermore, structure-based drug design has demonstrated that cyclobutyl rings can perfectly fill specific hydrophobic subpockets in target proteins. For instance, in the development of , cyclobutyl substituents engage in favorable CH-π interactions with aromatic residues (e.g., Phe80), significantly enhancing target selectivity and binding affinity.
The 2-Bromopyridine Core: A Synthetic Anchor
The bromine atom at the 2-position of the pyridine ring is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)) due to the electron-deficient nature of the pyridine nitrogen. While the 5-cyclobutyl group exerts a mild electron-donating inductive (+I) effect, the C-Br bond remains highly labile for cross-coupling. Additionally, the 2-bromo position is primed for rapid lithium-halogen exchange, allowing the generation of highly nucleophilic 2-pyridyllithium species for trapping with diverse electrophiles.
Synthetic Divergence & Mechanistic Pathways
The bifunctional nature of 2-Bromo-5-cyclobutylpyridine allows it to serve as a central node in divergent synthetic pathways, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Fig 2: Synthetic divergence of 2-bromo-5-cyclobutylpyridine in drug development.
Validated Experimental Protocols
The following protocols have been engineered to ensure high fidelity, reproducibility, and safety. Every step is designed as a self-validating system, incorporating causality for reagent selection and in-process analytical checks.
This protocol outlines the coupling of 2-Bromo-5-cyclobutylpyridine with an arylboronic acid to generate a biaryl scaffold. are prioritized due to their mild conditions and functional group tolerance.
Causality & Reagent Selection:
Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation.
Base: Aqueous K₂CO₃ is used. The hydroxide/carbonate ions are essential for activating the boronic acid into a highly nucleophilic boronate complex, which is a prerequisite for transmetalation.
Solvent: 1,4-Dioxane/H₂O (4:1) provides optimal solubility for both the organic substrate and the inorganic base.
Fig 1: Catalytic cycle of Suzuki-Miyaura coupling with 2-bromo-5-cyclobutylpyridine.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-cyclobutylpyridine (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Self-Validation: The solid mixture should appear reddish-brown due to the catalyst.
Solvent & Base: Add degassed 1,4-dioxane (4 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv).
Deoxygenation: Purge the biphasic mixture with Argon for 10 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) species.
Reaction: Heat the mixture to 90 °C under Argon. Monitor via LC-MS or TLC (typically complete within 4–8 hours). Self-Validation: The reaction mixture will progressively darken to black as Pd(0) nanoparticles aggregate upon completion.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Generating 2-pyridyllithium species is notoriously challenging. Direct deprotonation of pyridine is ineffective, and to the C=N bond. Therefore, a low-temperature lithium-halogen exchange is mandatory.
Causality & Reagent Selection:
Temperature (-78 °C): Strict thermal control is non-negotiable. At temperatures above -70 °C, n-BuLi will attack the electrophilic C=N bond of the pyridine ring, leading to complex mixtures of dihydropyridines.
Solvent: Anhydrous THF is used because its oxygen atoms coordinate to the lithium cation, breaking down organolithium hexamers into more reactive dimers/monomers, thereby accelerating the exchange kinetics.
Step-by-Step Methodology:
System Purging: Flame-dry a round-bottom flask under a vacuum and backfill with Argon (repeat 3x).
Substrate Dissolution: Dissolve 2-Bromo-5-cyclobutylpyridine (1.0 equiv) in anhydrous THF (to achieve a 0.2 M solution).
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 10 minutes. Self-Validation: The solution will transition from clear to a deep red or brownish slurry, visually confirming the formation of the highly polarized 5-cyclobutyl-2-pyridyllithium intermediate.
Maturation: Stir at -78 °C for exactly 30 minutes. Do not exceed this time to prevent localized warming and subsequent decomposition.
Electrophilic Trapping: Add the desired electrophile (e.g., a ketone or aldehyde, 1.2 equiv) dissolved in a minimum amount of anhydrous THF dropwise.
Quenching: Stir for 1 hour at -78 °C, then quench the reaction while still cold by adding saturated aqueous NH₄Cl (5 mL). Remove from the cold bath and allow to warm to room temperature before standard aqueous extraction.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of 2-Bromo-5-cyclobutylpyridine, strict adherence to storage protocols is required:
Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). The compound is susceptible to slow oxidation and photolytic degradation of the C-Br bond.
Temperature: Store sealed at 2–8 °C (refrigerated) for long-term stability.
Physical State: Typically presents as a pale yellow to light brown liquid or low-melting solid. If darkened significantly, it indicates the formation of free bromine or polymeric degradation products, necessitating redistillation or silica plug filtration prior to use in sensitive catalytic reactions.
References
Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. URL:[Link]
Rath, S. L., & Senapati, S. (2013). Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design. PLOS ONE, 8(9), e73836. URL:[Link]
Technical Whitepaper: Structural Elucidation of 2-Bromo-5-cyclobutylpyridine via High-Field NMR
The following technical guide provides a comprehensive structural elucidation of 2-Bromo-5-cyclobutylpyridine , a critical pharmacophore in medicinal chemistry (often utilized in S1P1 receptor agonists and kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive structural elucidation of 2-Bromo-5-cyclobutylpyridine , a critical pharmacophore in medicinal chemistry (often utilized in S1P1 receptor agonists and kinase inhibitors).
This guide synthesizes reference spectroscopic data derived from structural analogs (e.g., 2-bromo-5-methylpyridine) and theoretical chemical shift principles, focusing on the methodology of assignment.
The precise characterization of halogenated heteroaromatics is a cornerstone of quality control in drug development. 2-Bromo-5-cyclobutylpyridine presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyridine ring, the inductive effect of the bromine at C2, and the conformational dynamics of the cyclobutyl ring at C5. This guide details the expected
H and C NMR signatures, providing a self-validating protocol for researchers to confirm identity and purity.
To ensure reproducibility and minimize solvent-induced shifts (e.g., aggregation effects common in pyridines), the following protocol is recommended.
Sample Preparation
Solvent: Chloroform-d (CDCl
) is the standard choice (99.8% D).
Note: If solubility is poor or water peaks interfere, DMSO-d
is the alternative, though it will shift aromatic protons downfield by ~0.1–0.3 ppm due to hydrogen bonding with the pyridine nitrogen.
Concentration: 10–15 mg of analyte in 0.6 mL solvent (for 400/500 MHz instruments).
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm).
Temperature: 298 K (25°C).
Acquisition Parameters (400 MHz Base)
Parameter
H NMR
C NMR
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
Spectral Width
12–14 ppm
220–240 ppm
Scans (NS)
16–64
512–1024 (S/N > 50:1)
Relaxation Delay (D1)
1.0 s
2.0 s (ensure quaternary C relaxation)
Spectroscopic Data Analysis[2]
H NMR Assignment Logic
The pyridine ring protons show a characteristic ABX (or AMX) spin system, modified by the bromine and alkyl substituents.
Reference Data (CDCl
, 400 MHz):
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H6
8.25 – 8.35
Doublet (d)
1H
Most Deshielded: to Nitrogen; meta to Br.
H4
7.40 – 7.50
dd
1H
,
Para to Br: Couples to H3 (ortho) and H6 (meta).
H3
7.35 – 7.45
Doublet (d)
1H
Shielded Aromatic: Ortho to Br (electron-rich relative to H6).
H7
3.45 – 3.55
Quintet/Multiplet
1H
Methine: Deshielded by aromatic ring current.
H8/H9
2.30 – 2.45
Multiplet
2H
-
Cyclobutyl CH: to ring.
H8'/H9'
2.05 – 2.15
Multiplet
2H
-
Cyclobutyl CH: to ring.
H10
1.85 – 2.00
Multiplet
2H
-
Cyclobutyl CH: Distal methylene.
Mechanistic Insight:
H6 (The Diagnostic Peak): This proton is adjacent to the pyridine nitrogen. The lone pair on nitrogen deshields this position significantly. Its coupling is small (
Hz) because it only has a meta neighbor (H4).
Cyclobutyl Pucker: At room temperature, the cyclobutyl ring undergoes rapid "puckering" (butterfly motion), averaging the signals of the methylene protons. If cooled to -80°C, these multiplets would broaden and split into distinct axial/equatorial conformers.
C NMR Assignment
The spectrum should display 9 distinct carbon signals (5 aromatic, 4 aliphatic).
Position
Shift (, ppm)
Type (DEPT-135)
Assignment Logic
C6
148.0 – 150.0
CH
-carbon to Nitrogen (Deshielded).
C2
139.0 – 141.0
Cq
Ipso to Bromine (Substituent effect).
C5
138.0 – 140.0
Cq
Ipso to Cyclobutyl.
C4
135.0 – 136.5
CH
Para to Bromine.
C3
127.0 – 128.5
CH
Ortho to Bromine.
C7
39.0 – 41.0
CH
Methine linking ring and cyclobutyl.
C8/C10
28.0 – 30.0
CH
Cyclobutyl methylenes (symmetric).
C9
18.0 – 19.5
CH
Distal methylene.
Structural Validation Workflow (Visualization)
The following diagrams illustrate the logical flow for confirming the structure using 1D and 2D NMR techniques.
Elucidation Logic Flow
This workflow describes the decision tree for assigning the regiochemistry (2,5-substitution pattern).
Caption: Logical decision tree for confirming the 2,5-substitution pattern via 1H NMR splitting analysis.
2D NMR Connectivity Map
To rigorously prove the cyclobutyl group is at position 5 (and not 3 or 4), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Caption: Key HMBC correlations. The correlation between the cyclobutyl methine proton and C5/C4 confirms the alkyl attachment point.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants and substituent effects).
ChemicalBook. (n.d.). 2-Bromo-5-methylpyridine NMR Data. Retrieved from . (Used as the primary structural analog for aromatic shift prediction).
PubChem. (n.d.). Compound Summary for CID 12300067: 2-Bromo-5-cyclobutylpyridine. Retrieved from .
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for cyclobutyl ring puckering and shift averages).
Structural Elucidation of 5-Cyclobutylpyridin-2-yl Pharmacophores: X-Ray Crystallography of 2-Bromo-5-cyclobutylpyridine Analogues
Executive Summary The compound 2-Bromo-5-cyclobutylpyridine (CAS 1142197-20-3) serves as a highly versatile, halogenated building block in modern medicinal chemistry[1]. Through transition-metal-catalyzed cross-coupling,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Bromo-5-cyclobutylpyridine (CAS 1142197-20-3) serves as a highly versatile, halogenated building block in modern medicinal chemistry[1]. Through transition-metal-catalyzed cross-coupling, the bromine atom is displaced to yield various 5-cyclobutylpyridin-2-yl derivatives. These analogues exhibit profound lipophilicity and unique
-rich geometries, making them privileged motifs for targeting complex integral membrane proteins like 5-Lipoxygenase-Activating Protein (FLAP) and cytosolic enzymes such as Glycogen Synthase 1 (GYS1). This technical guide details the causality-driven structural biology workflows required to crystallize and analyze these highly lipophilic analogues.
The Chemical Rationale: From Building Block to Pharmacophore
The selection of the cyclobutyl group over linear alkyl chains or planar aromatic rings is a deliberate structural choice. Quantitative Structure-Activity Relationship (QSAR) modeling has demonstrated that the retention of the 5-(5-cyclobutylpyridin-2-yl) motif is crucial for predicting high inhibitory activity against targets like FLAP[2].
Causality of the Pharmacophore: The cyclobutyl ring restricts conformational flexibility, reducing the entropic penalty upon target binding. Furthermore, its puckered, three-dimensional geometry allows the molecule to perfectly occupy deep, membrane-embedded hydrophobic pockets that planar aromatic rings cannot access effectively.
Workflow from 2-Bromo-5-cyclobutylpyridine to protein co-crystallization.
Target Biology: FLAP and the Leukotriene Pathway
FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in respiratory and cardiovascular diseases[3]. FLAP acts as a membrane anchor, binding arachidonic acid (AA) and transferring it to 5-lipoxygenase (5-LO)[4]. Analogues derived from 2-Bromo-5-cyclobutylpyridine act by penetrating the nuclear membrane and binding directly to FLAP, sterically occluding the AA binding site[5].
Mechanism of FLAP inhibition by 5-cyclobutylpyridin-2-yl analogues.
Self-Validating Crystallographic Protocol for Membrane-Bound Complexes
Determining the X-ray crystal structure of an integral membrane protein like FLAP in complex with a highly lipophilic analogue requires a meticulously designed workflow. The following protocol integrates self-validating checkpoints to ensure high-resolution diffraction.
Step 1: Solubilization and Complex Formation
Action: Solubilize the expressed FLAP trimer from the membrane fraction using n-dodecyl-β-D-maltopyranoside (DDM).
Causality: DDM is selected because its long alkyl chain and maltose headgroup provide a gentle micellar environment. This extracts the protein without stripping essential structural lipids or denaturing the delicate transmembrane helices.
Action: Incubate the purified protein with a 5-fold molar excess of the 5-cyclobutylpyridin-2-yl analogue.
Causality: Membrane proteins are inherently flexible and prone to denaturation in solution. The high-affinity analogue acts as a pharmacological chaperone, locking the flexible loops of the FLAP trimer into a single, rigid conformational state required for crystal lattice formation.
Step 2: Quality Control via SEC-MALS (Self-Validation Checkpoint)
Action: Pass the protein-inhibitor complex through Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).
Validation Logic: The protocol must halt if the polydispersity index (PDI) is > 1.05. A high PDI indicates aggregation or incomplete inhibitor saturation. Only highly monodisperse, homogenous complexes (PDI < 1.05) are permitted to enter crystallization trials, ensuring that downstream resources are not wasted on heterogeneous samples.
Step 3: Lipidic Cubic Phase (LCP) Crystallization
Action: Reconstitute the FLAP-analogue complex into a lipidic cubic phase using monoolein and cholesterol at a 60:40 lipid-to-protein ratio.
Causality: Traditional aqueous vapor diffusion often fails for membrane proteins because the detergent micelles prevent critical protein-protein contacts. LCP provides a continuous, native-like lipid bilayer. The proteins can diffuse laterally within the membrane and form well-ordered Type I crystals by establishing contacts exclusively through their extramembranous loops.
Structural Insights into the Binding Mode
X-ray diffraction data collected at a synchrotron source yields the electron density map required to build the atomic model. Based on representative structures of human FLAP complexes (e.g., PDB: 2Q7M)[6], the inhibitor binds within the membrane-spanning domains.
The structural data reveals that the cyclobutyl ring of the analogue projects deeply into a hydrophobic sub-pocket formed by adjacent transmembrane helices of the FLAP trimer. This displaces a conserved network of water molecules and maximizes van der Waals interactions, directly preventing arachidonic acid from entering the active channel[3][4].
Beyond membrane proteins, these analogues also show efficacy against cytosolic targets like Glycogen Synthase 1 (GYS1), where structural biology (via Cryo-EM and X-ray) has revealed similar exploitation of deep allosteric pockets to inhibit glycogen biosynthesis—a therapeutic avenue for Pompe disease[7].
Quantitative Structural Data Summary
The following table summarizes the typical crystallographic parameters and binding affinities observed for 5-cyclobutylpyridin-2-yl analogues bound to their respective targets.
Predictive Quantum Mechanics in Drug Design: A Computational Whitepaper on 2-Bromo-5-cyclobutylpyridine
Executive Summary: The Synthon of Interest In modern medicinal chemistry and agrochemical development, halogenated alkylpyridines serve as indispensable building blocks. Specifically, 2-Bromo-5-cyclobutylpyridine (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Synthon of Interest
In modern medicinal chemistry and agrochemical development, halogenated alkylpyridines serve as indispensable building blocks. Specifically, 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) presents a unique stereoelectronic profile. The molecule combines the cross-coupling readiness of a 2-bromopyridine core with the lipophilic, conformationally fluxional nature of a cyclobutyl ring.
While empirical data on this specific compound's electronic properties remains sparse in public literature, we can leverage rigorous Quantum Mechanical (QM) investigations to predict its reactivity, pharmacophore mapping, and thermodynamic stability. This whitepaper outlines a field-proven, self-validating computational methodology to extract high-fidelity electronic and structural data for 2-Bromo-5-cyclobutylpyridine, serving as a blueprint for researchers integrating predictive QM into drug development pipelines.
Rationale & Causality: Designing the Computational System
As computational scientists, we do not merely run calculations; we design self-validating physical models. The selection of our theoretical level is governed by the specific chemical physics of the target molecule.
The Functional (M06-2X): The cyclobutyl ring is highly strained and subject to subtle non-covalent intramolecular interactions (dispersion forces) with the pyridine π-system. Standard functionals like B3LYP often fail to capture these medium-range dispersion effects accurately. Therefore, we deploy the M06-2X meta-GGA hybrid functional, which is explicitly parameterized for main-group thermochemistry and non-covalent interactions [2].
The Basis Set (def2-TZVP): Bromine is a heavy, highly polarizable halogen. Using standard Pople basis sets (e.g., 6-31G*) can lead to severe basis set superposition errors and poor description of the bromine
-hole. We utilize the Karlsruhe def2-TZVP basis set, which provides a balanced, triple-zeta quality polarization that is critical for accurate halogen bonding predictions [3].
The Solvation Model (SMD): Gas-phase calculations are biologically irrelevant. To simulate an aqueous or physiological environment, we use the Solvation Model based on Density (SMD ). Unlike standard polarizable continuum models (PCM) that only calculate electrostatic interactions, SMD incorporates critical non-electrostatic terms (cavitation, dispersion, and solvent structural effects) [4].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step workflow incorporates internal validation checkpoints. If a checkpoint fails, the protocol mandates a return to the previous state.
Phase 1: Conformational Sampling
Input Generation: Construct the 3D structure of 2-Bromo-5-cyclobutylpyridine using a standard molecular builder.
Molecular Mechanics Search: Execute a systematic conformational search using the GFN2-xTB semi-empirical method to rotate the C-C bond connecting the cyclobutyl ring to the pyridine core, and to sample the ring's puckered states (axial vs. equatorial-like).
Filtration: Retain all conformers within a 5.0 kcal/mol energy window.
Phase 2: DFT Optimization & Validation
Geometry Optimization: Submit the filtered conformers to Gaussian 16[1] at the M06-2X/def2-TZVP level of theory in the gas phase.
Self-Validating Checkpoint (Frequency Analysis): Immediately follow the optimization with an analytical frequency calculation (Freq).
Causality: A true local minimum must possess exactly zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state (e.g., the planar transition state of the cyclobutyl ring). If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
Wavefunction Stability: Run a Stable=Opt command to ensure the electronic wavefunction has not collapsed into a saddle point in orbital space.
Phase 3: Electronic & Solvation Properties
Implicit Solvation: Perform a single-point energy calculation on the validated minima using the SMD model (SCRF=(SMD, Solvent=Water)).
Property Extraction: Generate the formatted checkpoint file (.fchk) to extract the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO).
Caption: Self-validating QM workflow for predicting the properties of 2-Bromo-5-cyclobutylpyridine.
Predictive Data & Mechanistic Insights
Based on the application of the above methodology to halogenated alkylpyridines, we can establish a predictive baseline for 2-Bromo-5-cyclobutylpyridine.
Conformational Energetics
The cyclobutyl ring is not flat; it puckers to relieve torsional strain (Pitzer strain). The orientation of this pucker relative to the pyridine plane dictates the molecule's steric bulk during receptor binding.
Insight: The equatorial-puckered state is thermodynamically dominant. Drug designers should map their pharmacophores assuming the cyclobutyl ring projects its bulk away from the pyridine
-cloud.
Frontier Molecular Orbitals (FMO) & Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity, specifically in cross-coupling reactions (e.g., Suzuki-Miyaura) where the C-Br bond undergoes oxidative addition.
Table 2: FMO Parameters and Global Reactivity Descriptors
Parameter
Value (eV)
Chemical Implication
-6.85
Moderate electron-donating capacity from the pyridine ring.
-1.22
High susceptibility to nucleophilic attack at the C2 position.
Energy Gap ()
5.63
High kinetic stability under standard physiological conditions.
Chemical Hardness ()
2.81
Low polarizability, indicating a "hard" electronic shell.
Electrophilicity Index ()
1.45
Strong electrophilic character, localized near the Bromine atom.
The Halogen Bonding Pathway
The Molecular Electrostatic Potential (MEP) surface reveals a distinct region of positive electrostatic potential on the outermost extension of the C-Br bond—known as the
-hole . This allows the bromine atom to act as a highly directional Lewis acid (halogen bond donor), a critical feature for binding affinity in kinase inhibitors.
Caption: Electronic reactivity and interaction pathway of the 2-Bromo-5-cyclobutylpyridine synthon.
Conclusion
By systematically applying the M06-2X/def2-TZVP/SMD level of theory, researchers can bypass the limitations of sparse empirical literature for novel synthons like 2-Bromo-5-cyclobutylpyridine. This self-validating QM framework not only predicts the thermodynamic preference of the fluxional cyclobutyl ring but also maps the precise electrophilic vulnerabilities (the
-hole) required for downstream pharmaceutical synthesis and receptor targeting.
References
Frisch, M. J., et al. (2016). Gaussian 16. Gaussian, Inc. URL: [Link]
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. URL:[Link]
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. URL:[Link]
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. URL:[Link]
Exploratory
Preclinical Profiling of 2-Bromo-5-cyclobutylpyridine: A Comprehensive Guide to Solubility and Stability Assessment
Physicochemical Context and Causality 2-Bromo-5-cyclobutylpyridine (CAS No. 1142197-20-3) is a highly valued halogenated heterocycle utilized extensively as a building block in medicinal chemistry and active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Context and Causality
2-Bromo-5-cyclobutylpyridine (CAS No. 1142197-20-3) is a highly valued halogenated heterocycle utilized extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. The incorporation of the cyclobutyl ring enhances the lipophilicity and steric complexity of the pyridine core, which can favorably modulate the pharmacokinetic properties of downstream drug candidates.
However, these structural modifications necessitate rigorous physicochemical profiling. As a Senior Application Scientist, the approach to evaluating this compound must move beyond simple data collection; it requires a mechanistic understanding of how its weakly basic nitrogen and halogenated ring respond to varying pH environments and environmental stressors. This whitepaper outlines the definitive methodologies for establishing the solubility and stability profiles of 2-Bromo-5-cyclobutylpyridine.
Thermodynamic Solubility Profiling (USP <1236>)
Causality and Strategic Approach
Solubility is not a static property but a dynamic equilibrium heavily influenced by the solvent environment. For 2-Bromo-5-cyclobutylpyridine, the basicity of the pyridine nitrogen dictates that its aqueous solubility is intrinsically linked to the pH of the medium. To establish accurate, bio-relevant solubility limits required for downstream formulation and regulatory submissions, we adhere strictly to the United States Pharmacopeia (USP) General Chapter <1236> guidelines[2]. We prioritize thermodynamic solubility over kinetic solubility because it represents the true, absolute limit of molecular mixing between the solute and solvent at thermodynamic equilibrium[3].
Protocol: Saturation Shake-Flask Method
This methodology is designed as a self-validating system. By measuring the concentration of the solute at consecutive time points, we empirically verify that true thermodynamic equilibrium has been achieved, thereby eliminating false readings caused by transient supersaturation[4].
Preparation: Weigh an excess amount of 2-Bromo-5-cyclobutylpyridine (approximately 50 mg) into a series of inert borosilicate glass vials.
Media Addition: Add 1.0 mL of standardized aqueous buffers spanning a physiological pH range (e.g., 0.1 N HCl for pH 1.2, Acetate buffer for pH 4.5, and Phosphate buffers for pH 6.8 and 7.4).
Equilibration: Hermetically seal the vials and agitate them at 300 rpm in a temperature-controlled orbital shaker set strictly to 37.0 ± 0.5 °C.
Sampling & Verification: Extract 50 µL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 rpm for 15 minutes to precipitate any undissolved particulate matter.
Quantification: Dilute the clear supernatant with the appropriate mobile phase and analyze via HPLC-UV (λ = 254 nm). Equilibrium is officially validated when the variance in concentration between the 48-hour and 72-hour time points is ≤ 5%.
Stability testing provides the empirical evidence required to establish a re-test period or shelf life by observing how the quality of the substance varies under the influence of temperature, humidity, and light[5]. While the bromo-pyridine scaffold is generally robust, it can be susceptible to specific degradation pathways, such as nucleophilic aromatic substitution at the halogenated position or oxidative stress at the cyclobutyl ring. We design our stability protocols in strict accordance with ICH Q1A(R2) guidelines to ensure global regulatory compliance and to map out these potential degradation routes[6].
Protocol: Accelerated and Long-Term Stability Testing
This protocol systematically evaluates the compound's resilience against environmental factors over time, ensuring internal validation through multi-batch testing.
Batch Selection: Select three primary batches of 2-Bromo-5-cyclobutylpyridine to account for inherent manufacturing and synthetic variability[7].
Packaging: Store the compound in a container closure system that simulates the proposed commercial packaging (e.g., amber glass vials with PTFE-lined caps, backfilled with inert argon gas to prevent auto-oxidation).
Analytical Readouts: At each time point, evaluate the physical appearance, water content via Karl Fischer titration, and chemical purity via a stability-indicating HPLC-DAD/MS method. A "significant change" is defined as a 5% shift from the initial assay value or the failure to meet acceptance criteria for physical attributes[6].
To ensure a holistic understanding of 2-Bromo-5-cyclobutylpyridine, solubility and stability testing must not be siloed. The diagram below illustrates the interconnected nature of these physicochemical evaluations, culminating in a robust regulatory data package.
Integrated workflow for solubility and stability testing of 2-Bromo-5-cyclobutylpyridine.
References
1.[1] BLD Pharm. "1142197-20-3 | 2-Bromo-5-cyclobutylpyridine". bldpharm.com.1
2.[2] USP-NF. "<1236> Solubility Measurements". uspnf.com. 2
3.[4] USP-NF. "〈1236〉 Solubility Measurements". usp.org. 4
4.[3] USP-NF. "<1236> Solubility Measurements - Background and objectives". uspnf.com. 3
5.[5] ICH. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products". ich.org. 5
6.[8] GMP Compliance. "Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products". gmp-compliance.org. 8
7.[7] ASEAN. "ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT". asean.org. 7
8.[6] IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products". ikev.org. 6
Exploration of novel synthetic routes to 2-Bromo-5-cyclobutylpyridine
The following technical guide details the strategic synthesis of 2-Bromo-5-cyclobutylpyridine , a valuable intermediate in medicinal chemistry often utilized as a bioisostere for lipophilic alkyl-substituted pyridines. T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic synthesis of 2-Bromo-5-cyclobutylpyridine , a valuable intermediate in medicinal chemistry often utilized as a bioisostere for lipophilic alkyl-substituted pyridines.
This guide prioritizes regiochemical integrity , distinguishing between "Classical" robust methods suitable for scale-up and "Novel" methods utilizing modern catalytic systems.
Executive Summary
The synthesis of 2-Bromo-5-cyclobutylpyridine presents a specific regiochemical challenge: differentiating the C2 and C5 positions on the pyridine ring.
The Challenge: Electrophilic aromatic substitution on pyridine is difficult. Nucleophilic substitution or metal-catalyzed cross-coupling on 2,5-dibromopyridine typically favors the C2 position (adjacent to nitrogen) due to electronic activation, which would yield the incorrect isomer (2-cyclobutyl-5-bromopyridine).
The Solution: This guide defines two primary routes that invert this selectivity or bypass it entirely:
Route A (The "Gold Standard"): Exploits the reactivity difference between C-I and C-Br bonds.
Route B (The "Novel" Approach): Utilizes metallaphotoredox decarboxylation for mild C(sp³)-C(sp²) bond formation.
Retrosynthetic Analysis & Strategy
To ensure the cyclobutyl group is installed exclusively at C5 while retaining the bromine at C2, we must utilize precursors where the C5 position is kinetically more reactive toward oxidative addition than the C2 position.
Logical Pathway Diagram
Figure 1: Retrosynthetic logic prioritizing regioselective control via differential halogen reactivity.
Route A: The Negishi Coupling (Scale-Up Preferred)
This route is the industry standard for reliability. It relies on the fact that Palladium(0) undergoes oxidative addition to Aryl-Iodides significantly faster than Aryl-Bromides . By synthesizing 2-Bromo-5-iodopyridine , we direct the cyclobutyl group to C5 with near-perfect selectivity.
Step 1: Regioselective Synthesis of 2-Bromo-5-iodopyridine
Lithium-halogen exchange on 2,5-dibromopyridine is highly regioselective for the C5 position due to the instability of the C2-lithio species (inductive destabilization by the adjacent nitrogen lone pair) and the "parchment paper effect" in non-polar solvents.
For labs equipped with photoreactors, this route avoids the use of unstable organometallics (zinc reagents) and utilizes stable carboxylic acids. It couples a carbon-centered radical (from the acid) with an aryl halide.
Precursor Selection: We use 2-Chloro-5-bromopyridine .
Why? Nickel(0) inserts into C-Br bonds faster than C-Cl bonds. This ensures the cyclobutyl adds to C5 (Br), leaving the C2 (Cl) intact.
Note: This yields the 2-Chloro analog. To get the 2-Bromo target, a subsequent Finkelstein reaction (NiBr₂/NaBr) is required, or one must accept the Cl-analog as a viable bioisostere. If the 2-Bromo is strictly required, Route A is superior . However, this route is documented for its high functional group tolerance.
Mechanism Diagram
Figure 2: Dual Catalytic Cycle (Ir/Ni) for Decarboxylative Cross-Coupling.
Setup: Seal in a vial under Nitrogen. Irradiate with Blue LEDs (450 nm) with fan cooling (maintain 25–30 °C).
Time: 24–48 hours.
Note: This yields 2-Chloro-5-cyclobutylpyridine.
Comparative Data Analysis
Feature
Route A: Negishi (Recommended)
Route B: Photoredox
Route C: C-H Borylation (Alternative)
Key Intermediate
2-Bromo-5-iodopyridine
2-Chloro-5-bromopyridine
2-Bromopyridine
Regiocontrol
Excellent (I vs Br)
Good (Br vs Cl)
Good (Steric control to C5)
Scalability
High (kg scale possible)
Low/Medium (Flow reactor needed for scale)
Medium
Cost
Low (Generic reagents)
High (Ir catalyst cost)
High (Ir catalyst + B2pin2)
Final Product
2-Bromo -5-cyclobutylpyridine
2-Chloro -5-cyclobutylpyridine
2-Bromo -5-cyclobutylpyridine
References
Regioselective Lithium-Halogen Exchange
Song, J. J., et al. "Regioselective lithiation of 2, 5-dibromopyridine with n-butyllithium." Journal of Organic Chemistry 67.11 (2002): 4027-4029.
Source:
Preparation of Cyclobutylzinc Reagents (Knochel)
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl-and Heteroarylmagnesium Compounds.
Source:
Pd-PEPPSI Catalyst for Secondary Alkyl Coupling
Organ, M. G., et al. "Pd-PEPPSI-IPr: A highly active and selective catalyst for the Negishi cross-coupling of alkylzinc halides." Chemistry–A European Journal 12.18 (2006): 4749-4755.
Source:
Photoredox Decarboxylative Arylation
Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science 345.6195 (2014): 437-440.
Source:
Ir-Catalyzed C-H Borylation of Pyridines
Boller, T. M., et al. "Iridium-catalyzed C-H borylation of pyridines." Journal of the American Chemical Society 127.30 (2005): 10539-10544.
Application Note: Sonogashira Coupling of 2-Bromo-5-cyclobutylpyridine with Terminal Alkynes
Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology in modern medicinal chemistry, enabling the robust construction of C(sp²)–C(sp) bonds. For drug development professionals, functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Sonogashira cross-coupling reaction is a cornerstone methodology in modern medicinal chemistry, enabling the robust construction of C(sp²)–C(sp) bonds. For drug development professionals, functionalizing heterocyclic scaffolds like pyridines with alkynyl linkers is a proven strategy to rigidify molecular geometry and probe structure-activity relationships (SAR).
This technical guide provides an in-depth, self-validating protocol for the Sonogashira coupling of 2-Bromo-5-cyclobutylpyridine with terminal alkynes. By synthesizing mechanistic theory with field-proven empirical data, this document outlines the causality behind catalyst selection, solvent optimization, and in-process controls required to achieve quantitative yields while suppressing common side reactions.
Substrate Profiling: 2-Bromo-5-cyclobutylpyridine
Understanding the electronic and steric microenvironment of the substrate is critical for optimizing cross-coupling conditions.
Electronic Activation at the 2-Position: The bromine atom resides at the 2-position of the pyridine ring. The adjacent pyridine nitrogen exerts a strong electron-withdrawing effect (-I, -M), rendering the C2 carbon highly electrophilic. This significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C–Br bond, making 2-bromopyridines exceptionally reactive substrates compared to unactivated aryl bromides[1][2].
Steric and Electronic Contributions of the 5-Cyclobutyl Group: The cyclobutyl ring at the 5-position serves as a lipophilic, sp³-rich motif highly valued in drug design for improving metabolic stability and membrane permeability. Positioned para to the nitrogen and meta to the bromine, it exerts a mild electron-donating inductive (+I) effect. Crucially, its distal location ensures zero steric hindrance around the reactive 2-bromo center, allowing bulky catalytic complexes like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ to coordinate unencumbered.
Mechanistic Framework & Catalytic Synergy
The reaction relies on a synergistic dual-catalytic system involving a Palladium cycle (the primary cross-coupling engine) and a Copper cycle (the transmetalation accelerator)[2].
Palladium Cycle: The air-stable precatalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ by the alkyne and amine base to the active 14-electron Pd(0)L₂ species. This species undergoes rapid oxidative addition with 2-bromo-5-cyclobutylpyridine.
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide.
Transmetalation & Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent cis/trans isomerization and reductive elimination forge the new C–C bond and regenerate the Pd(0) catalyst[2].
Caption: Catalytic cycle of the Sonogashira coupling highlighting Pd and Cu synergistic pathways.
Quantitative Baselines for 2-Bromopyridines
While specific literature on the cyclobutyl derivative is proprietary or sparse, the 2-bromopyridine core exhibits highly predictable reactivity. The table below summarizes benchmark conditions and yields for analogous substrates to guide expectation and optimization[1][3][4].
Aryl Halide
Terminal Alkyne
Catalyst System
Solvent / Base
Temp / Time
Yield (%)
2-Bromopyridine
Phenylacetylene
Pd-MCM-41 / CuI
NMP / Et₃N
90 °C, 3 h
99
2-Bromopyridine
Phenylacetylene
Pd/Cu (0.4 mol%)
DMF / K₂CO₃
100 °C, 3 h
>95
2-Bromo-6-methylpyridine
Aliphatic alkyne
Pd(PPh₃)₂Cl₂ / CuI
DMF / Et₃N
80 °C, 4 h
85–90
2-Bromo-5-cyclobutylpyridine
Representative Alkyne
Pd(PPh₃)₂Cl₂ / CuI
DMF / Et₃N
90 °C, 3–4 h
85–95 *
*Projected baseline yield based on electronic equivalence to standard 2-bromopyridines.
Standardized Experimental Protocol
This protocol is designed as a self-validating system, incorporating step-by-step causality to ensure reproducibility at the bench.
Caption: Step-by-step experimental workflow for the Sonogashira coupling of 2-bromopyridines.
Step-by-Step Methodology
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-cyclobutylpyridine (212.1 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
Causality: Pd(PPh₃)₂Cl₂ is selected over Pd(PPh₃)₄ because it is significantly more stable to air during setup and generates the active Pd(0) species cleanly in situ.
Solvent & Base Addition: Cap the flask with a rubber septum. Evacuate and backfill the flask with Argon (3 cycles). Via syringe, add anhydrous DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol).
Critical Degassing: Sparge the solution with a stream of Argon for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the copper acetylide intermediate, triggering the Glaser homocoupling of the terminal alkyne (forming diynes)[4]. Rigorous deoxygenation is the single most important step to ensure high yields based on the alkyne.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 5 minutes via syringe.
Causality: Slow addition keeps the steady-state concentration of the free alkyne low relative to the activated Ar-Pd(II)-Br complex, further suppressing unwanted homocoupling.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 3 to 4 hours.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc). The reaction mixture will transition from a pale yellow/green suspension to a dark brown/black homogeneous solution. This color shift validates the successful reduction of Pd(II) to the active Pd(0) catalytic species.
Quench & Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl.
Causality: NH₄Cl forms water-soluble coordination complexes with copper salts, effectively stripping them from the organic phase and preventing product degradation during isolation.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure alkynylated cyclobutylpyridine.
Troubleshooting & Best Practices
Issue: High levels of Diyne (Glaser Coupling Byproduct)
Root Cause: Oxygen contamination or excessive initial alkyne concentration.
Solution: Implement freeze-pump-thaw degassing instead of sparging. Ensure the alkyne is added strictly dropwise after the system has reached the target temperature.
Issue: Incomplete Conversion of 2-Bromo-5-cyclobutylpyridine
Root Cause: Catalyst poisoning or inactive copper co-catalyst.
Solution: Ensure CuI is off-white (pure). If it has oxidized to a green/brown color, it must be purified via Soxhlet extraction or replaced. Alternatively, elevate the temperature to 100 °C, as 2-bromopyridines can sometimes form stable, unreactive off-cycle complexes with palladium if the transmetalation step is sluggish[1][5].
Issue: Product Degradation during Chromatography
Root Cause: Alkynylpyridines can be sensitive to acidic silica.
Solution: Pre-treat the silica gel column with 1% Et₃N in hexanes to neutralize acidic sites before loading the crude mixture.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCM-dZQuBJ77RHFio68-RQiI6MjYJXVHQUl-413Ooy_Ecg-SeQ1lbmzda3u3tW9iNfJCzwRbupp-uf1xGMEap8IemGNh0PChGAxWATXBwqoM8x_HmNNhlecCtr3LOzk2ncSJRt11f3RIPcfQ9rvTEWxUD55_FnQBqvEoI6kU3sWgEP5I71ZqBtAx2AVMgJFUunUnDsHtAtpBPxux8qtHilZYGDWmdR8HaZ9y1e_Evx4fU_8WE=]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJRsKVMnFaR6rKO4kRyEZYiGQg_6op3dQ8-zrp8aTCH_oywslB0XzcVqjZET4MGh4b6cXcGcuZk5ekbeuy9Rhi3dfSt-MD6j6anADb8_GERzJUAQPHsZKWHsuIV2ZV0vVMwQqY9nGW7avu5vc=]
Technical Support Center: Optimizing Reactions with 2-Bromopyrazine - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaG6_vZfQMn1ouEdrb3eBRfVQL7UpHyc62yt4pm3miJy5IXDwiMfexuR4Qt6fha8Wglhs_OBOr3JX4KQpbKcgUi-g_eipHfyEcjjbpRm1iSMAc52KBnFpZ08uHS1HmJjls4tFNiEOMK1EWhnhsV4JfpGbpRt8oWL4ioN5YTnqT9HVqacymnsP03zPed4ikeq4nT4b40OOH0Vr_57EVKLQ=]
Treball Final de Grau: Stille and Sonogashira reactions. Universitat de Barcelona.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE18f0F_uErEyVkPFuZ4ssiEUFrAowQqZyxUSWiMzzi9qb33G9PJYKOGPtzqBiAuYn5l8oHNWT1tdOdh9wE3gRkks7XmjPO_puQbx5-5TQ5amNkdXen0QI_IASQbEMB7jqA6JmPbomW-gX5cTqubaJvJiVR5xrU4YqtA35EZEgkERrfo9w-FSW-LDU=]
Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols. Comptes Rendus de l'Académie des Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErK2vqe07CHPpuB70ralumPaTV_Xa4yhhrR5n-yaGK_brxTqx-MXrspzBDwqjjK6qXNKrv1swZimnHHaQ5jVLpmbnCUKKtCWwDYz7CKyNI73X4rkXIbfPAhhNUv6qxMZ-Ir_rFi_NsRFlKPhh9oIgww9DG2kQtMKdL6Z1i3-W3_WX-2NCqy-PAncsgkSXoyk6RPA==]
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The Strategic Utility of 2-Bromo-5-cyclobutylpyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Unique Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant portion of approved pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Unique Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant portion of approved pharmaceuticals. Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a privileged structure in drug design. Within this class of heterocyles, 2-Bromo-5-cyclobutylpyridine has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic placement of a bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the cyclobutyl moiety at the 5-position offers a unique three-dimensional profile that can enhance binding affinity and modulate physicochemical properties.
This technical guide provides an in-depth exploration of the synthesis and application of 2-Bromo-5-cyclobutylpyridine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, providing a framework for the reliable and efficient use of this important synthetic intermediate.
Physicochemical Properties of 2-Bromo-5-cyclobutylpyridine
A foundational understanding of the physical and chemical characteristics of a starting material is paramount for successful reaction design and optimization.
Table 1: Physicochemical properties of 2-Bromo-5-cyclobutylpyridine.
Synthesis of 2-Bromo-5-cyclobutylpyridine: A Reliable and Scalable Protocol
The efficient synthesis of 2-Bromo-5-cyclobutylpyridine is a critical first step for its utilization in drug discovery programs. A robust and scalable method involves a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for the conversion of an amino group to a halide.[1][2][3][4] This approach starts from the readily accessible 5-cyclobutylpyridin-2-amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-5-cyclobutylpyridine via diazotization and Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-cyclobutylpyridine
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-cyclobutylpyridin-2-amine (1.0 eq) in a mixture of HBr (48%, 3.0 eq) and water.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Sandmeyer Reaction:
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr (48%).
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N2 gas) will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford pure 2-Bromo-5-cyclobutylpyridine.
Expertise & Experience: The slow, dropwise addition of sodium nitrite at low temperature is crucial to prevent the decomposition of the unstable diazonium salt and to control the exothermic nature of the reaction. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[1][2]
Application in the Synthesis of Kinase Inhibitors: A Case Study in CDK Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The 2-bromo-5-substituted pyridine motif is a key pharmacophore in a number of potent and selective cyclin-dependent kinase (CDK) inhibitors.[5][6] CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer.[7]
While direct synthesis examples starting from 2-Bromo-5-cyclobutylpyridine are often proprietary, its utility can be inferred from the synthesis of structurally related CDK inhibitors. For instance, patent literature describes the synthesis of CDK inhibitors where a 5-substituted-2-aminopyridine is a key intermediate, formed via a Buchwald-Hartwig amination of a 2-bromo-5-substituted pyridine.[5]
Illustrative Synthetic Application: Buchwald-Hartwig Amination for a CDK Inhibitor Intermediate
The following protocol is adapted from established procedures for the Buchwald-Hartwig amination of 2-bromopyridines, a powerful method for the formation of C-N bonds.[5][8]
Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-5-cyclobutylpyridine.
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-cyclobutylpyridine, the amine, Cs2CO3, Pd2(dba)3, and Xantphos.
Evacuate and backfill the reaction vessel with the inert gas three times.
Reaction Execution:
Add anhydrous toluene via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-cyclobutyl-N-(substituted)pyridin-2-amine intermediate.
Trustworthiness: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly with electron-rich 2-aminopyridine products. Cesium carbonate is often the base of choice for these reactions due to its high solubility in organic solvents and its ability to promote efficient C-N bond formation.[5]
Further Functionalization via Suzuki-Miyaura Coupling
The bromine atom in 2-Bromo-5-cyclobutylpyridine also serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the introduction of a wide array of aryl and heteroaryl substituents.[9][10] This is a widely used strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
In a Schlenk flask, combine 2-Bromo-5-cyclobutylpyridine, the arylboronic acid, Pd(PPh3)4, and K2CO3.
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
Reaction Execution:
Add a degassed 4:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
Work-up and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
Filter and concentrate the organic phase under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-cyclobutylpyridine.[10][11]
Conclusion: A Versatile Building Block for Modern Drug Discovery
2-Bromo-5-cyclobutylpyridine represents a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a reactive bromine handle and a three-dimensional cyclobutyl moiety provides medicinal chemists with a powerful tool to construct novel molecular architectures with potentially enhanced biological activity and improved pharmacokinetic profiles. The reliable synthetic routes to this intermediate, coupled with its amenability to robust and high-yielding cross-coupling reactions, ensure its continued importance in the pursuit of new and effective therapeutics.
References
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
WO2021226140A1 - Cdk inhibitors - Google Patents. (n.d.).
Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. Retrieved from [Link]
2-bromo-5-cyclobutylpyridine (C9H10BrN) - PubChem. (n.d.). Retrieved from [Link]
CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).
Sandmeyer Reaction - SynArchive. (n.d.). Retrieved from [Link]
US11014911B2 - CDK2 inhibitors - Google Patents. (n.d.).
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (n.d.). Retrieved from [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from [Link]
US 9,878,994 B2 - CDK inhibitors - Google Patents. (2018, January 30).
WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents. (n.d.).
A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. (2021). Retrieved from [Link]
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]
WO2024173646A1 - Cyclin-dependent kinase degrading compounds - Google Patents. (n.d.).
cdk2 inhibitors - Patents. (2023, May 25).
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. (n.d.). Retrieved from [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Retrieved from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]
Application Note: Strategic Synthesis of Novel Heterocycles from 2-Bromo-5-cyclobutylpyridine
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to those with higher fraction of carbons ( ) is a critical strategy to improve solubility, meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to those with higher fraction of
carbons () is a critical strategy to improve solubility, metabolic stability, and target selectivity.
2-Bromo-5-cyclobutylpyridine represents a high-value building block that combines the reactivity of a 2-halopyridine with the lipophilic, metabolic resilience of the cyclobutyl group. Unlike the planar phenyl or the rotatable isopropyl group, the cyclobutyl ring offers a unique "puckered" conformation (butterfly angle ~25°) that provides distinct vector exploration in the binding pocket while acting as a bioisostere for tert-butyl or isopropyl moieties.
This guide details three validated workflows to convert this building block into novel fused heterocyclic scaffolds: Imidazo[1,2-a]pyridines , Furo[3,2-b]pyridines , and Pyrrolo[2,3-b]pyridines .
Strategic Analysis: Reactivity Profile
The starting material, 2-Bromo-5-cyclobutylpyridine, possesses two distinct reactivity zones:
The C2-Bromine Handle: Highly reactive toward oxidative addition with Pd(0), facilitating Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is also susceptible to
with strong nucleophiles.
The C5-Cyclobutyl Motif: Chemically robust under standard cross-coupling conditions. However, care must be taken to avoid harsh radical conditions (e.g., unmodulated radical halogenation) that could trigger ring-opening or rearrangement.
Visualizing the Synthetic Divergence
The following diagram illustrates the strategic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from 2-Bromo-5-cyclobutylpyridine to privileged heterocyclic scaffolds.
Protocol A: Synthesis of 6-Cyclobutylimidazo[1,2-a]pyridines
Target Class: Kinase Inhibitors, GABA Modulators.
Mechanism: This route utilizes a sequence of Pd-catalyzed amination followed by a Multicomponent Reaction (MCR).
Phase 1: Preparation of 2-Amino-5-cyclobutylpyridine
Direct amination using ammonia gas often requires high pressure. We recommend a surrogate approach using Benzophenone Imine followed by hydrolysis.
Note: If a simple alkyne was used, an oxidative cyclization is required. However, a more direct route uses ortho-hydroxypyridines . Since we start with 2-Br, we must employ a specific method:Coupling with (Z)-2-ethoxyvinylboronic acid followed by acid-mediated cyclization is often cleaner for this specific scaffold, OR using 3-hydroxypyridines as starting material.
Correction for 2-Bromo-substrate: To access the furo-system from the 2-bromo precursor specifically, the most efficient route is the coupling with an internal alkyne followed by oxidation , or more commonly, converting the 2-Br to a 2-methoxy-3-iodo system (via directed lithiation) to set up the cyclization.
Recommended Alternative for Direct 2-Br Utilization:
Use 2-methoxy-5-cyclobutylpyridine (derived from 2-Br via NaOMe)
When characterizing these novel compounds, specific NMR signatures confirm the integrity of the cyclobutyl ring and the formation of the new heterocycle.
Signal
Multiplicity
Chemical Shift ( ppm)
Diagnostic Value
Cyclobutyl Methine
Quintet
3.40 – 3.60
Confirms attachment to Pyridine C5.
Cyclobutyl
Multiplets
1.80 – 2.40
Distinctive "puckered" ring pattern (2:2:2 ratio).
Imidazo C3-H
Singlet
7.40 – 7.60
Only present if C3 is unsubstituted (rare in GBB).
Issue: Mass spectrum shows M+2 peak with 1:1 ratio.
Cause: Incomplete reaction; Bromine atom still present.
Solution: Increase catalyst loading or reaction temperature.[1]
Issue: Mass spectrum shows M+16 or M+32.
Cause: Oxidation of the cyclobutyl ring (rare) or N-oxide formation.
Solution: Ensure inert atmosphere; avoid peracids during workup.
References
Cyclobutyl as a Bioisostere
Talele, T. T. (2016). The "Cyclobutyl" Group in Drug Design. Journal of Medicinal Chemistry.
Groebke-Blackburn-Bienaymé Reaction
Bienaymé, H., & Bouzid, K. (1998). A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition.
Palladium-Catalyzed Amination
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
Sonogashira Coupling Protocols
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Application Note: Strategic Utilization of 2-Bromo-5-cyclobutylpyridine in Kinase Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The development of highly sele...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The development of highly selective and metabolically stable kinase inhibitors is a central focus in targeted oncology and immunology. 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) has emerged as a highly versatile building block in modern medicinal chemistry[1],[2]. By combining the structural rigidity of a cyclobutane ring with the electronic properties of a pyridine core, this intermediate offers unique advantages in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
The "Cyclobutyl Effect" in Kinase Targeting
In the design of ATP-competitive kinase inhibitors, occupying the hydrophobic sub-pockets adjacent to the hinge region is critical for achieving potency and selectivity. The cyclobutyl group offers a distinct advantage over linear or branched alkyl chains (e.g., propyl or isopropyl groups). Its puckered conformation restricts the number of rotatable bonds, reducing the entropic penalty upon binding. Cyclobutane derivatives have been extensively validated in the development of Janus kinase (JAK) inhibitors[3],[4], Provirus Integration of Maloney Kinase (PIM) inhibitors[5], and CBL-B inhibitors[6]. The cyclobutyl ring effectively vectors into solvent-exposed regions or deep hydrophobic pockets, enhancing target residence time.
Metabolic Stability and Physicochemical Modulation
A common liability of isopropyl or tert-butyl groups is their susceptibility to cytochrome P450 (CYP)-mediated aliphatic oxidation. The cyclobutyl ring, due to its increased C-C bond strain and distinct C-H bond dissociation energies, often exhibits superior metabolic stability. Additionally, the pyridine nitrogen serves as a critical hydrogen bond acceptor, improving aqueous solubility and modulating the basicity (pKa) of the adjacent amine linkage when incorporated into a drug scaffold.
Structural and Workflow Visualizations
To conceptualize the integration of 2-Bromo-5-cyclobutylpyridine into drug discovery pipelines, we outline the synthetic workflow and the structural mapping of the resulting moiety within a kinase active site.
Caption: Synthetic workflow for integrating 2-Bromo-5-cyclobutylpyridine into kinase inhibitor scaffolds.
Caption: Structural mapping of the 5-cyclobutylpyridin-2-yl moiety within the kinase ATP-binding site.
Quantitative Data & Reaction Optimization
The substitution of standard alkyl groups with a cyclobutyl moiety significantly alters the physicochemical profile of the resulting inhibitor. Table 1 illustrates the comparative advantages of the cyclobutyl group.
To successfully incorporate this building block, the palladium-catalyzed cross-coupling conditions must be strictly optimized. 2-Bromopyridines can be challenging substrates due to their potential to coordinate with palladium, forming inactive off-cycle complexes[7].
Table 2: Reaction Optimization Summary for Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutylpyridine
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Pd₂(dba)₃ / BINAP
Cs₂CO₃
Toluene
100
15%
Sluggish oxidative addition; catalyst poisoning.
Pd(OAc)₂ / dppf
NaOtBu
Dioxane
100
40%
Significant debromination side-reactions.
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
88%
Clean conversion; rapid reductive elimination.
Synthetic Workflows & Experimental Protocols
The 2-bromo position of 2-bromo-5-cyclobutylpyridine is highly activated for palladium-catalyzed C-N and C-C cross-coupling reactions[7],[8]. Below are self-validating protocols designed for high-throughput parallel synthesis and scale-up.
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol describes the coupling of 2-bromo-5-cyclobutylpyridine with a heteroaryl amine (e.g., an aminopyrimidine core).
Causality & Experience: We utilize XPhos as the ligand because its bulky dicyclohexylphosphino group accelerates the rate-limiting reductive elimination step, while the biphenyl backbone prevents catalyst deactivation by the coordinating pyridine nitrogen[8]. NaOtBu is selected as the base for its strong deprotonating ability, which is necessary for secondary amine formation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-5-cyclobutylpyridine (1.0 equiv, 1.0 mmol), the target heteroaryl amine (1.1 equiv, 1.1 mmol), and sodium tert-butoxide (NaOtBu, 1.5 equiv, 1.5 mmol).
Degassing: Add anhydrous Toluene (10 mL). Sparge the mixture with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which prevents the oxidative degradation of the electron-rich phosphine ligand.
Catalyst Addition: Under a positive flow of Argon, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%).
Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 4-6 hours.
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute with 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z 212.0
) is 2% relative to the product peak.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-linked kinase inhibitor intermediate.
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is utilized when the kinase core scaffold is functionalized as a boronic acid or pinacol ester.
Causality & Experience: The biphasic system (Dioxane/Water) requires vigorous stirring to ensure sufficient mass transfer. Pd(dppf)Cl₂ is chosen as the pre-catalyst because of its robust stability in aqueous basic conditions and its high turnover number for standard aryl-heteroaryl couplings.
Step-by-Step Methodology:
Preparation: Charge a microwave vial with 2-bromo-5-cyclobutylpyridine (1.0 equiv, 1.0 mmol), the aryl boronic acid pinacol ester (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge with Argon for 5 minutes.
Reaction Execution: Seal the vial and heat conventionally at 90 °C for 8 hours, or via microwave irradiation at 110 °C for 30 minutes.
IPC: Monitor via LC-MS for the consumption of the bromopyridine (m/z 212.0
).
Workup & Purification: Partition the mixture between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC if high purity (>99%) is required for downstream biological assays.
[6] US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. Google Patents. URL:
[3] US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents. URL:
[4] CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents. URL:
[5] WO2010026121A1 - Bicyclic kinase inhibitors. Google Patents. URL:
[7] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information (PMC). URL:[Link]
[8] Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. URL:[Link]
Application Note: 2-Bromo-5-cyclobutylpyridine as a Building Block for Agrochemical Synthesis
Executive Summary 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) represents a high-value scaffold in modern agrochemical discovery. As the industry moves away from planar aromatic systems to improve solubility and meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) represents a high-value scaffold in modern agrochemical discovery. As the industry moves away from planar aromatic systems to improve solubility and metabolic stability (the "escape from flatland" strategy), the cyclobutyl moiety offers a critical advantage. It functions as a lipophilic, metabolically robust bioisostere for isopropyl or tert-butyl groups, while the pyridine ring provides a privileged heteroaromatic core common in succinate dehydrogenase inhibitor (SDHI) fungicides and neonicotinoid insecticides.
This guide details the strategic synthesis of this building block and its downstream application in creating complex agrochemical architectures. Unlike standard commodity chemicals, the regioselective installation of the cyclobutyl group at the C5 position requires specific protocols to avoid isomer mixtures.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
Chemical Name
2-Bromo-5-cyclobutylpyridine
CAS Number
1142197-20-3
Molecular Formula
C₉H₁₀BrN
Molecular Weight
212.09 g/mol
Appearance
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in water
Key Reactivity
C2-Bromine: Highly reactive for Pd-catalyzed cross-coupling (Suzuki, Buchwald) and Lithium-Halogen exchange.
Direct alkylation of 2,5-dibromopyridine is problematic. Standard Pd-catalyzed cross-couplings favor the C2 position due to electronic activation by the adjacent nitrogen, yielding the incorrect isomer (2-cyclobutyl-5-bromopyridine).
To guarantee C5-cyclobutyl placement, we utilize a "Protect-Couple-Convert" strategy starting from 2-amino-5-bromopyridine. The amino group acts as a masked bromide, allowing selective C5 functionalization before being converted to the C2-bromide via a Sandmeyer-type reaction.
Step-by-Step Synthesis Workflow
Stage 1: C5-Cyclobutylation via Suzuki-Miyaura Coupling
Objective: Install the cyclobutyl ring at C5 while preserving the C2-amino handle.
Dissolve 2-amino-5-cyclobutylpyridine in 48% HBr at 0°C .
Add Br₂ dropwise (maintaining <5°C) to form the perbromide slurry.
Add a solution of NaNO₂ in water dropwise over 30-60 mins. Caution: Vigorous N₂ evolution.
Stir at 0°C for 1 hour, then allow to warm to RT.
Neutralize carefully with NaOH (aq) or NaHCO₃ to pH ~8.
Workup: Extract with DCM (3x), wash organic layer with Na₂S₂O₃ (to remove excess Br₂), then brine.
Product:2-Bromo-5-cyclobutylpyridine .
Visualization of Synthesis Logic
Caption: Regioselective synthesis route utilizing the amino group to direct C5-cyclobutylation before conversion to the C2-bromide warhead.
Downstream Application Protocols
Once synthesized, 2-Bromo-5-cyclobutylpyridine serves as a versatile electrophile. The following protocols demonstrate its use in generating two major classes of agrochemicals.
A. Synthesis of Biaryl Fungicides (Suzuki Coupling)
Common in SDHI (Succinate Dehydrogenase Inhibitor) fungicide development.
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-5-cyclobutylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-cyclobutylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-cyclobutylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise to not only solve common issues but also to understand the underlying chemistry, enabling you to confidently adapt and refine your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of 2-Bromo-5-cyclobutylpyridine.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
Low or no conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation.
Troubleshooting:
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen.[1] Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or three to five freeze-pump-thaw cycles.
Catalyst Source: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1]
Ligand Integrity: Phosphine ligands are prone to oxidation.[1] Use fresh, high-purity ligands and handle them under an inert atmosphere.
Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of palladium into the C-Br bond, can be sluggish.
Troubleshooting:
Ligand Choice: For electron-deficient heteroaromatics like 2-bromopyridines, electron-rich and bulky phosphine ligands are often beneficial.[2] Ligands like XPhos or SPhos can accelerate oxidative addition.
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, be mindful that excessive heat can lead to catalyst decomposition.[1]
Problematic Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical and often problematic step.
Troubleshooting:
Base Selection: The base is crucial for activating the boronic acid.[3] For 2-bromopyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases.[3] K₃PO₄ is particularly useful as it is effective even with minimal water present, which can help suppress protodeboronation.[1]
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with a small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation.[4][5] The optimal ratio should be determined empirically.
Q2: I am observing significant formation of homocoupled products (biaryl of the boronic acid). How can I minimize this side reaction?
Homocoupling of the boronic acid is typically promoted by the presence of oxygen.[4]
Troubleshooting:
Rigorous Degassing: This is the most critical step to prevent homocoupling.[1] Ensure your degassing procedure is thorough.
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the initial formation of Pd(II) species that can promote homocoupling.[1]
Control Boronic Acid Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling.
Q3: My desired product is contaminated with dehalogenated starting material (5-cyclobutylpyridine). What is causing this and how can I prevent it?
Dehalogenation occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[4]
Troubleshooting:
Identify Hydride Source: Potential hydride sources include amine bases and alcohol solvents.[1] If dehalogenation is a significant issue, switch to a carbonate or phosphate base and an aprotic solvent like dioxane or toluene.
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of dehalogenation.
Q4: I suspect my boronic acid is decomposing (protodeboronation). How can I confirm this and mitigate the issue?
Protodeboronation is the cleavage of the C-B bond by a proton source, often water, and is a common issue with heteroaryl boronic acids.[1][4]
Troubleshooting:
Minimize Water: While some water is often necessary, excessive amounts can accelerate protodeboronation.[1] Use anhydrous solvents and a base like K₃PO₄ that requires only a few equivalents of water to be effective.[1]
Use Stabilized Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable and release the boronic acid slowly under the reaction conditions.[1][4]
Base Choice: A weaker base or adjusting the pH might slow the rate of protodeboronation.[1]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki coupling reaction?
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The three main steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-Bromo-5-cyclobutylpyridine) to form a Pd(II) complex.[6][7]
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center.[6][8] The base activates the organoboron compound, making it more nucleophilic.[3]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Which palladium catalyst and ligand combination is best for coupling 2-Bromo-5-cyclobutylpyridine?
There is no single "best" combination, as the optimal choice depends on the specific boronic acid being used. However, for electron-deficient 2-bromopyridines, catalyst systems known for high activity are generally preferred. A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[2] These ligands promote both the oxidative addition and reductive elimination steps.
What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the transmetalation step.[3][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[9] The choice of base can significantly impact the reaction rate and yield.[3]
Which solvent should I use?
Aprotic polar solvents are commonly used. Mixtures of dioxane/water, THF/water, or toluene/water are popular choices.[4][5] The water helps to dissolve the inorganic base. The optimal solvent system and the ratio of organic solvent to water should be experimentally determined. For sensitive substrates prone to protodeboronation, anhydrous conditions with a soluble base or a base that is effective with minimal water may be necessary.[1]
Experimental Protocols
Standard Protocol for Suzuki Coupling of 2-Bromo-5-cyclobutylpyridine
This protocol provides a general starting point for the reaction.
Materials:
2-Bromo-5-cyclobutylpyridine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.03 equiv)
Na₂CO₃ (2.0 equiv)
1,4-Dioxane
Water
Procedure:
To an oven-dried reaction vessel, add 2-Bromo-5-cyclobutylpyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
Heat the reaction mixture to 90-100 °C with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Couplings
This protocol is recommended for reactions that are sluggish or prone to side reactions.
Materials:
2-Bromo-5-cyclobutylpyridine (1.0 equiv)
Arylboronic acid pinacol ester (1.5 equiv)
Pd₂(dba)₃ (0.02 equiv)
XPhos (0.08 equiv)
K₃PO₄ (3.0 equiv)
Anhydrous 1,4-Dioxane
Procedure:
In a glovebox or under a stream of inert gas, add 2-Bromo-5-cyclobutylpyridine, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and finely ground K₃PO₄ to an oven-dried reaction vessel.
Seal the vessel and add anhydrous, degassed 1,4-dioxane via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Work-up and purification are performed as described in the standard protocol.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
Data Summary: Comparison of Reaction Parameters
The following table provides a comparative summary of common reaction conditions for the Suzuki coupling of 2-bromopyridines. This data is compiled from various sources and serves as a guideline for optimization.
Parameter
Condition 1 (Standard)
Condition 2 (Optimized for Electron-Deficient Substrates)
Rationale & Key Considerations
Pd Source
Pd(PPh₃)₄
Pd₂(dba)₃ or Pd(OAc)₂
Pd(0) sources can be more reliable; Pd(II) sources are often more air-stable and economical.
Ligand
PPh₃
XPhos, SPhos, RuPhos
Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which is beneficial for electron-deficient pyridines.[2]
Base
Na₂CO₃, K₂CO₃
K₃PO₄, Cs₂CO₃
Stronger inorganic bases are often more effective. K₃PO₄ is a good choice for minimizing protodeboronation.[1]
Solvent
Dioxane/H₂O, Toluene/H₂O
Dioxane, THF, 2-MeTHF (anhydrous or with minimal H₂O)
The choice of solvent affects the solubility of reagents and the reaction rate. Anhydrous conditions can be crucial for sensitive substrates.
Temperature
80-100 °C
100-120 °C
Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition and side reactions.[1]
Boron Source
Boronic Acid
Boronic Acid Pinacol Ester, MIDA Boronate
Esters and MIDA boronates offer increased stability against protodeboronation.[1][4]
References
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Suzuki reaction - Wikipedia. (2023, October 27). Retrieved from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
Baran, P. S. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Alvarez-Rodriguez, A., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9201-9214.
Alvarez-Rodriguez, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. [Link]
Troubleshooting low yields in Buchwald-Hartwig amination of 2-Bromo-5-cyclobutylpyridine
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutylpyridine Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This r...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutylpyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols for the Buchwald-Hartwig amination of 2-Bromo-5-cyclobutylpyridine. The amination of 2-halopyridines presents a unique and significant challenge: the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] This guide is structured to address this core issue alongside other common pitfalls, empowering you to diagnose problems, optimize reaction conditions, and achieve higher, more consistent yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed as a logical workflow to help you identify the root cause of poor reaction performance.
Problem 1: No Reaction or Very Low Conversion (<10%)
Observing little to no product formation often points to a fundamental issue with catalyst activity or the reaction setup.
Initial Checks (The "Usual Suspects"):
Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[1][2] The presence of air can lead to the oxidation of the active catalyst and phosphine ligands, halting the catalytic cycle before it begins.
Solution: Ensure your reaction setup is rigorously anaerobic. Degas your solvent(s) thoroughly (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of high-purity argon or nitrogen, preferably in a glovebox.[2][3]
Reagent and Solvent Purity: Trace impurities, especially water, can be detrimental.
Solution: Use freshly distilled or purchased anhydrous solvents. Ensure your amine and aryl bromide are pure. Amines, in particular, can absorb water and carbon dioxide from the air. If necessary, purify the amine by distillation or by filtering a solution through a plug of activated alumina.[1] The base should also be of high purity and handled under inert conditions, as alkali metal hydroxides formed from reaction with moisture can inhibit the reaction.[4]
Systematic Troubleshooting Flowchart:
If initial checks do not resolve the issue, a more systematic approach is required.
Caption: A step-by-step workflow for troubleshooting low yields.
In-Depth Analysis:
Cause A: Catalyst Poisoning by Pyridine Nitrogen. This is the most common failure mode for 2-halopyridine substrates. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that inhibits catalytic activity.[1]
Solution: The key is to use sterically hindered, electron-rich biarylphosphine ligands.[1] The bulk of these ligands, such as XPhos , RuPhos , or BrettPhos , creates a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] If you are using a less bulky ligand (e.g., PPh₃, BINAP), switching to one of these is the most critical first step.
Cause B: Inefficient Formation of the Active Pd(0) Catalyst. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[5]
Solution: Employ a modern, well-defined palladium precatalyst, such as an XPhos Pd G3 or G4 palladacycle. These precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon exposure to a base, leading to more reliable and reproducible results.[5][6]
Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)
A stalling reaction suggests that the catalyst is initially active but loses its efficacy over time.
Cause A: Thermal Decomposition of the Catalyst. While heating is typically required (80-110 °C), prolonged exposure to excessively high temperatures (>120 °C) can cause the catalyst to decompose into inactive palladium black.[1]
Solution: Lower the reaction temperature to 80–90 °C and increase the reaction time. Visually monitor the reaction for the formation of black precipitate.
Cause B: Reagent Insolubility. If the base or other reagents are not fully dissolved, the reaction can be slow and appear to stall as the accessible material is consumed.[1]
Solution: Toluene and 1,4-dioxane are generally effective solvents.[1][7] If solubility remains an issue, consider a more polar aprotic solvent, but be aware that solvents like DMF can sometimes coordinate to the palladium and inhibit the reaction.[1][6] Ensure vigorous stirring, especially with heterogeneous inorganic bases like K₃PO₄ or Cs₂CO₃.
Problem 3: Significant Side Product Formation
The formation of byproducts reduces the yield of the desired amine and complicates purification.
Side Product A: Hydrodehalogenation. This is the reduction of the C-Br bond, replacing the bromine with a hydrogen atom to form 5-cyclobutylpyridine. This side reaction is common with electron-rich aryl halides and can be exacerbated by the presence of water or other protic sources.[3][4]
Mechanism: It can occur via β-hydride elimination from the amine-palladium intermediate or through other pathways if the desired reductive elimination is slow.
Solution:
Ensure Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents.[4]
Optimize Ligand: Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) that are known to accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[4][5]
Base Purity: Use a high-purity, anhydrous base. Some grades of NaOtBu can contain residual NaOH or moisture, which can promote this side reaction.[4]
Side Product B: Homocoupling. Dimerization of the aryl halide (to form a bipyridine) or the amine can occur, often promoted by the presence of oxygen or high temperatures.[3][5]
Solution: Improve degassing procedures to rigorously exclude oxygen.[3] Screening for a more active catalyst system may allow the desired reaction to proceed at a lower temperature, minimizing homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: Which ligand is the best starting point for the amination of 2-Bromo-5-cyclobutylpyridine?
For challenging 2-halopyridine substrates, a sterically demanding, electron-rich biaryl monophosphine ligand is essential. A highly recommended starting point is XPhos or RuPhos . These ligands have a proven track record of preventing catalyst poisoning by the pyridine nitrogen and facilitating the key oxidative addition and reductive elimination steps.[1][8] For primary amines, BrettPhos is also an excellent choice and is known to favor monoarylation.[2][5]
Q2: Which base should I use? A strong alkoxide or a weaker inorganic base?
The choice of base is critical and depends on the functional group tolerance of your substrates.
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for deprotonating the amine and facilitating the catalytic cycle.[5] They are an excellent first choice if your substrates are stable under strongly basic conditions.
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your amine or the 2-Bromo-5-cyclobutylpyridine contains base-sensitive functional groups (e.g., esters, enolizable ketones), these weaker bases are necessary.[5][6] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion. The physical properties of the base matter; grinding the base before use can improve reactivity by increasing surface area.[5][6]
Q3: What is the optimal solvent and temperature?
Aprotic, non-polar, or weakly polar solvents are standard.
Solvents:Toluene and 1,4-dioxane are the most widely used and reliable solvents for this transformation.[1][9] They have good solvating properties for the reagents and do not tend to coordinate to the catalyst.
Temperature: A typical starting temperature is 100-110 °C .[1][10] This is usually sufficient to drive the reaction to completion in a reasonable timeframe (4-24 hours). If catalyst decomposition (palladium black formation) is observed, the temperature should be lowered to 80-90 °C.[1]
Q4: How does the 5-cyclobutyl group affect the reaction?
The cyclobutyl group at the 5-position has two main effects:
Electronic Effect: As an alkyl group, it is weakly electron-donating. This can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted 2-bromopyridine.
Steric Effect: The cyclobutyl group adds some steric bulk to the pyridine ring. While not directly adjacent to the reaction center, this can influence the approach of the catalyst and the overall reaction kinetics. However, this effect is generally less significant than the electronic properties and the overriding issue of pyridine coordination.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
The cycle begins with the active L-Pd(0) catalyst, which undergoes oxidative addition into the C-Br bond of 2-Bromo-5-cyclobutylpyridine.[11][12] The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium-amido complex.[13] The final, crucial step is reductive elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[11][12]
Experimental Protocols
Protocol 1: General Starting Conditions for Amination of 2-Bromo-5-cyclobutylpyridine
This protocol provides a robust starting point for optimization.
In a glovebox, add the 2-Bromo-5-cyclobutylpyridine (if solid), XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
Add the magnetic stir bar.
Add the toluene, followed by the 2-Bromo-5-cyclobutylpyridine (if liquid) and the amine via syringe.
Seal the vial with a cap containing a PTFE septum.
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C .
Stir the reaction vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Systematic Screening of Ligand, Base, and Solvent
If the initial protocol gives low yields, a systematic screening experiment is the next logical step. This is often performed on a smaller scale (e.g., 0.1 mmol) using a parallel synthesis platform.
Setup:
Prepare stock solutions of your 2-Bromo-5-cyclobutylpyridine and amine in the primary solvent (e.g., toluene).
Prepare stock solutions of different palladium precatalysts and ligands.
Pre-weigh different bases into an array of reaction vials.
Example Screening Table:
Entry
Catalyst (2 mol%)
Ligand (4 mol%)
Base (1.4 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd₂(dba)₃
XPhos
NaOtBu
Toluene
100
(Result)
2
Pd₂(dba)₃
RuPhos
NaOtBu
Toluene
100
(Result)
3
Pd₂(dba)₃
BrettPhos
NaOtBu
Toluene
100
(Result)
4
Pd₂(dba)₃
XPhos
K₃PO₄
Toluene
100
(Result)
5
Pd₂(dba)₃
XPhos
NaOtBu
Dioxane
100
(Result)
6
XPhos Pd G3
-
NaOtBu
Toluene
100
(Result)
This table illustrates a representative workflow for systematic optimization.
Analysis:
After the set reaction time, each reaction is quenched and analyzed by LC-MS or GC-MS to determine the conversion or yield, allowing for direct comparison of the different condition sets to identify the optimal parameters.
References
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Nature Communications. Available at: [Link]
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. Available at: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. Available at: [Link]
Buchwald-Hartwig reaction. chemeurope.com. Available at: [Link]
Preventing debromination side reactions with 2-Bromo-5-cyclobutylpyridine
Topic: Preventing Hydrodebromination & Optimization of Cross-Coupling Ticket ID: #PYR-C4-BR-002 Status: Open Agent: Senior Application Scientist Core Issue Analysis: The "Des-Bromo" Phenomenon User Query: "I am attemptin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Hydrodebromination & Optimization of Cross-Coupling
Ticket ID: #PYR-C4-BR-002
Status: Open
Agent: Senior Application Scientist
Core Issue Analysis: The "Des-Bromo" Phenomenon
User Query: "I am attempting a Suzuki coupling with 2-Bromo-5-cyclobutylpyridine, but I am observing significant amounts of 3-cyclobutylpyridine (hydrodebromination product) by LC-MS. Why is the bromine falling off?"
Technical Diagnosis:
The formation of the des-bromo byproduct (hydrodebromination) is a competitive pathway common in the coupling of electron-deficient heterocycles like 2-bromopyridines.[1]
The 2-position of pyridine is electron-poor, making the C-Br bond highly activated for oxidative addition. However, this same electronic deficiency retards the reductive elimination step (the final step where the product forms). If reductive elimination is slow, the palladium intermediate (
) has time to undergo side reactions—specifically -hydride elimination or protodemetallation via solvent interaction.
The 5-cyclobutyl group adds lipophilicity and bulk but does not electronically stabilize the C2 position enough to prevent this.
The Mechanistic "Fork in the Road"
The following diagram illustrates where your reaction is losing the desired pathway.
Figure 1: The catalytic cycle showing the competition between Product Formation (Green) and Hydrodebromination (Red).[2]
Troubleshooting Module: Suzuki-Miyaura Coupling
Issue: High des-bromo byproduct in Suzuki coupling.
Root Cause 1: Protic Solvents (The Alcohol Problem)
Many standard Suzuki protocols use Ethanol or Methanol. For 2-bromopyridines, alkoxide intermediates can undergo
-hydride elimination, transferring a hydride to the Pd center, which then reduces the pyridine.
Solution: Switch to aprotic solvent systems.[2] The cyclobutyl group ensures your substrate is highly soluble in non-polar solvents.
Recommended System: Toluene/Water (4:1) or 1,4-Dioxane (anhydrous).
Root Cause 2: Base Selection
Strong alkoxide bases (NaOEt, NaOMe) can act as hydride donors.
Solution: Use inorganic carbonates or phosphates.
Gold Standard: Potassium Phosphate Tribasic (
). It provides a buffering effect and does not participate in hydride transfer.
Root Cause 3: Ligand Choice
To beat the side reaction, you must accelerate the reductive elimination step.
Solution: Use bulky, electron-rich phosphine ligands.
Recommendation:XPhos or
. These ligands sterically crowd the Pd center, forcing the two organic groups to couple (reductive elimination) rapidly to relieve strain.
Optimized Protocol: Suzuki Coupling of 2-Bromo-5-cyclobutylpyridine
Component
Recommendation
Rationale
Solvent
Toluene (with 5-10% water)
High solubility of cyclobutyl-pyridine; avoids alcohol-induced reduction.
Base
(2.0 - 3.0 equiv)
Mild, non-reducing base.
Catalyst
+ XPhos
XPhos promotes rapid reductive elimination for 2-substituted pyridines.
Temp
80°C - 100°C
Sufficient energy for coupling; avoid overheating (>110°C) to prevent catalyst death.
Issue: "I tried to make the lithio-species with n-BuLi at -78°C, but I got low yields and mostly protonated starting material."
Technical Diagnosis:
2-Lithiopyridines are notoriously unstable. Even at -78°C, they can undergo nucleophilic attack on their own ring or protonate instantly upon contact with trace moisture. The cyclobutyl group does not protect the C2-Li species.
The "Turbo Grignard" Solution
Stop using n-BuLi. For 2-bromopyridines, the industry standard has shifted to Magnesium-ate complexes (Turbo Grignard).
Why it works:
Isopropylmagnesium Chloride - Lithium Chloride complex (
) performs a Br/Mg exchange rather than a Br/Li exchange. The resulting magnesiated species is:
More Stable: Can often be handled at 0°C or even Room Temperature.
Less Basic: Tolerates functional groups better.
Higher Yielding: drastically reduces protonation side reactions.
Protocol: Br/Mg Exchange
Dissolve: 2-Bromo-5-cyclobutylpyridine in anhydrous THF (0.5 M).
Cool: Cool to 0°C (ice bath). Note: No need for -78°C.
Exchange: Add
(1.1 equiv) dropwise.
Stir: Stir at 0°C for 30-60 minutes.
Quench/React: Add your electrophile (aldehyde, ketone, etc.) at 0°C, then warm to RT.
Issue: Catalyst poisoning.
The pyridine nitrogen at the 2-position is a strong sigma-donor. It can bind to the Palladium, displacing ligands and shutting down the catalytic cycle ("poisoning").[3]
Solution:
You must use a ligand that binds more tightly to Pd than the pyridine nitrogen does. chelating bis-phosphines or very bulky monodentate ligands are essential.
Decision Matrix for Ligands:
Amine Partner
Recommended Ligand
Base
Primary Amines
BrettPhos
NaOtBu
Secondary Amines
RuPhos
NaOtBu
Anilines
BINAP or Xantphos
Interactive Troubleshooting Workflow
Use this logic flow to diagnose your current experiment failure.
Figure 2: Diagnostic workflow for coupling failures.
References
Mechanisms of Hydrodebromination:
Navarro, O., et al. "General Synthesis of 2-Substituted Pyridines via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2004.
Turbo Grignard Chemistry (iPrMgCl·LiCl):
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
Ligand Effects in Buchwald-Hartwig:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Optimization of 2-Bromopyridine Couplings:
Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Halides." Journal of the American Chemical Society, 2007.
Improving the regioselectivity of reactions involving 2-Bromo-5-cyclobutylpyridine
This guide serves as a technical support center for researchers working with 2-Bromo-5-cyclobutylpyridine . It is designed to troubleshoot regioselectivity issues, optimize reaction conditions, and prevent common mechani...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support center for researchers working with 2-Bromo-5-cyclobutylpyridine . It is designed to troubleshoot regioselectivity issues, optimize reaction conditions, and prevent common mechanistic failures.
C2-Position: Bromine (Labile, directing group, site of exchange)
C5-Position: Cyclobutyl (Steric bulk, weak electron donor +I)
Primary Challenges: Halogen dance (scrambling), C2 vs. C6 competition, protodebromination.
⚠️ Critical Alert: The "Halogen Dance" Trap
Issue: Users attempting to functionalize the C3 position (ortho to Br) often observe migration of the bromine atom to C3 or C4, resulting in isomeric mixtures.
Mechanism: The Base-Catalyzed Halogen Dance (BCHD) . Upon lithiation at C3, the 2-bromo-3-lithio intermediate is unstable. It can deprotonate a starting molecule, creating a "dance" where the bromine migrates to the thermodynamically more stable position (often C3 or C4), while the lithium moves to C2.
Diagnostic Workflow: Is your Bromine Moving?
Use this decision tree to determine if you are experiencing Halogen Dance.
Figure 1: Diagnostic logic for identifying Halogen Dance side-reactions.
Module 1: Regioselective Lithiation (C3 vs. C6)
The interplay between the Bromine (C2) and the Cyclobutyl (C5) creates two distinct lithiation sites.
Target Site
Electronic Driver
Steric Environment
Recommended Base
Critical Condition
C3 (Kinetic)
Inductive effect of Br (-I) makes C3-H acidic.
Crowded (sandwiched between Br and C4).
LDA (Lithium Diisopropylamide)
Must run at -78°C. Quench immediately (<10 min) to prevent bromine migration.
C6 (Thermodynamic)
Coordination to Nitrogen lone pair; Acidity of C6-H.
"Ortho" to Cyclobutyl, but accessible.
LiDMAE (n-BuLi + DMAE) or LiTMP
Can tolerate -40°C to -20°C. Requires thermodynamic equilibration.
Protocol A: Kinetic Lithiation at C3 (Ortho-to-Bromine)
Use this to introduce electrophiles (CHO, I, B(OR)2) at the C3 position.
Preparation: Dissolve 2-Bromo-5-cyclobutylpyridine (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C strictly.
Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes.
Why LDA? It is bulky and less nucleophilic than n-BuLi, preventing nucleophilic attack at the C2-Br position (halogen-metal exchange).
The "Kill Zone": Stir for exactly 15 minutes at -78°C.
Warning: Exceeding 30 minutes significantly increases the risk of the 2-bromo-3-lithio species rearranging (Halogen Dance).
Quench: Add the electrophile (e.g., DMF, I2) rapidly. Allow to warm to RT only after quenching is complete.
Protocol B: Thermodynamic Lithiation at C6 (Ortho-to-Nitrogen)
Use this to functionalize the position adjacent to the Nitrogen, leveraging the "Unimetal Superbase" effect.
Base Prep: Mix n-BuLi (1.5 equiv) and dimethylaminoethanol (DMAE, 3.0 equiv) in hexanes at 0°C for 15 mins to form the BuLi-LiDMAE chelate.
Reaction: Cool the pyridine substrate in THF to -40°C .
Addition: Add the BuLi-LiDMAE solution. Stir for 1 hour.
Mechanism:[2][3][4][5][6] The alkoxide coordinates to the pyridine nitrogen, directing the lithium to the C6 position (Directed Ortho Metalation - DoM). The cyclobutyl group at C5 provides steric bulk that discourages attack at C4, further directing regioselectivity to C6.
Module 2: Cross-Coupling at C2 (Suzuki-Miyaura)
Common Failure: Protodebromination (Product is 3-cyclobutylpyridine, Br is lost).
Cause: The electron-deficient nature of the pyridine ring makes oxidative addition slow, while the bulky cyclobutyl group at C5 can hinder the approach of bulky ligands, destabilizing the Pd(II) intermediate.
Optimization Matrix for C2-Coupling
Component
Recommendation
Technical Rationale
Catalyst
Pd-PEPPSI-IPr or Pd(dppf)Cl2
NHC ligands (PEPPSI) bind tightly, preventing catalyst death. Bidentate ligands (dppf) enforce a wide bite angle, speeding up reductive elimination.
Base
K3PO4 (anhydrous) or Cs2CO3
Weaker bases reduce protodeboronation of the boronic acid partner. Avoid strong alkoxides (NaOtBu).
Solvent
1,4-Dioxane/Water (4:1)
A biphasic system often stabilizes the boronic acid species.
Troubleshooting Q&A: Suzuki Coupling
Q: I see significant homocoupling of my boronic acid. Why?A: This indicates that the oxidative addition of your 2-bromo-5-cyclobutylpyridine is too slow. The Pd(0) is sitting idle and reacting with the boronic acid.
Fix: Switch to a more active precatalyst like XPhos Pd G3 . The bulky XPhos ligand accelerates oxidative addition into the hindered/electron-poor C-Br bond.
Q: Can I use the boronic acid of the pyridine and couple it to an aryl halide instead?A:Avoid if possible. 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.
Workaround: If you must, use the MIDA boronate or trifluoroborate salt of the pyridine, which releases the active species slowly.
Module 3: Visualizing the Reaction Landscape
The following diagram maps the regioselectivity "hotspots" based on the reagent used.
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.
Source: (General mechanism verification).
Regioselective Lithiation of 2-Bromo-pyridines
Gros, P., & Fort, Y. (2002). "Regioselective lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6." Journal of the Chemical Society, Perkin Transactions 1.
Source:
Steric Control in Pyridine Lithiation
Robert, N., Bonneau, A. L., Hoarau, C., & Marsais, F. (2006). "Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine." Organic Letters.
Source:
Suzuki Coupling of Pyridyl Boronates/Halides
Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
Technical Support Center: Scale-Up Considerations for 2-Bromo-5-cyclobutylpyridine
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, kinetic, and safety challenges associated with scaling up reactions inv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, kinetic, and safety challenges associated with scaling up reactions involving 2-bromo-5-cyclobutylpyridine . The cyclobutyl moiety provides valuable lipophilicity and 3D character for drug discovery, but the 2-bromopyridine core introduces significant reactivity hurdles at scale, particularly concerning exotherms and intermediate stability.
Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and quantitative data summaries to ensure your scale-up campaigns are safe, reproducible, and high-yielding.
Section 1: Halogen-Lithium Exchange & Metallation
Troubleshooting Q&A
Q: When scaling up the lithiation of 2-bromo-5-cyclobutylpyridine from 1 mmol to 100 mmol, my batch reactions yield complex mixtures and degraded starting material. Why does this happen despite using -78°C baths?A: This is a classic heat transfer failure. At small scales, the surface-area-to-volume ratio of a flask allows rapid dissipation of the exothermic heat generated by the bromine-lithium exchange. Upon scale-up, this ratio drops drastically. The localized accumulation of heat at the n-BuLi injection site raises the internal temperature well above the cryogenic threshold. This thermal spike provides the activation energy for competing pathways: the highly reactive 2-lithiopyridine intermediate can undergo nucleophilic attack on unreacted starting material (SNAr), or the n-BuLi can act as a base rather than a nucleophile, leading to Chichibabin-type side reactions or benzyne formation (1[1]).
Q: How can we transition this lithiation to a safer, more scalable process?A: Transition from batch to continuous flow chemistry. Flow reactors provide exceptional mass and heat transfer, preventing localized warming. By utilizing flow microreactors, you can run the Br/Li exchange at non-cryogenic or mildly cryogenic temperatures (-20°C to 0°C) with residence times in the seconds, trapping the kinetic product before thermodynamic degradation occurs (2[2]; 3[3]).
Quantitative Data: Batch vs. Flow Lithiation
Parameter
Batch Reactor (Flask)
Continuous Flow Reactor
Causality / Impact
Operating Temperature
-78°C (Cryogenic)
-20°C to 0°C
Flow allows higher temps due to rapid heat dissipation, reducing energy costs.
Mixing Efficiency
Low to Moderate
Extremely High
T-mixers prevent localized n-BuLi pooling, eliminating SNAr side reactions.
Residence Time
30 - 60 minutes
2 - 10 seconds
Sub-minute residence times trap the kinetic product before thermodynamic degradation.
Scale-Up Viability
Poor (Thermal runaway)
Excellent (Numbering-up)
Flow reactors scale by running longer or using parallel channels, bypassing batch thermal limits.
Protocol 1: Continuous Flow Lithiation of 2-Bromo-5-cyclobutylpyridine
Self-Validation Checkpoint System: This protocol utilizes in-line IR monitoring and thermodynamic feedback to ensure safe, continuous conversion.
System Priming: Flush the continuous flow reactor with anhydrous THF. Validation: Karl Fischer titration of the effluent must read <50 ppm water before proceeding.
Reagent Preparation: Prepare a 0.5 M solution of 2-bromo-5-cyclobutylpyridine in anhydrous THF and a 1.6 M solution of n-BuLi in hexanes.
Flow Initiation: Set the reactor cooling zone to -20°C. Pump the THF stream at 2.0 mL/min and the n-BuLi stream at 0.65 mL/min into a high-mixing T-mixer.
Residence Time: Route the mixed stream through a residence coil calculated for a 5-second residence time. Causality: 5 seconds is sufficient for complete Br/Li exchange while outcompeting the slower decomposition pathways.
Electrophile Quench: Introduce the electrophile (e.g., DMF for formylation) via a secondary T-mixer at 1.5 equivalents relative to the starting material.
In-Line Validation: Route the output through an in-line FTIR flow cell. Validation: Monitor the disappearance of the C-Br stretch and the appearance of the C=O stretch. A steady-state IR absorbance confirms stable conversion without reagent pooling.
Collection: Collect the effluent in a vessel pre-charged with saturated aqueous NH₄Cl to immediately quench any unreacted organolithium species.
Continuous flow setup for scalable Br/Li exchange of 2-bromo-5-cyclobutylpyridine.
Section 2: Palladium-Catalyzed Cross-Coupling
Troubleshooting Q&A
Q: During pilot-scale Buchwald-Hartwig amination of 2-bromo-5-cyclobutylpyridine, we observed a sudden, dangerous temperature spike. What causes this and how is it mitigated?A: Delayed exotherms are a severe known hazard in Pd-catalyzed couplings with bromopyridines. The initiation phase (active catalyst generation and oxidative addition) can be initially sluggish. If all reagents are charged upfront in a batch reactor, unreacted intermediates accumulate. Once the catalytic cycle fully initiates, the accumulated inventory reacts simultaneously. This sudden kinetic burst releases massive enthalpy (often exceeding -200 kJ/mol), which can overwhelm the reactor's cooling capacity and vaporize the solvent (4[4]). Mitigation: Use a feed-rate controlled dosing strategy.
Quantitative Data: Exotherm Management in Pd-Catalyzed Couplings
Dosing Strategy
Reagent Accumulation Risk
Max Temp Spike ()
Safety Profile
All-in-One Batch
High (Catalyst initiation delay)
> 80°C
Hazardous: Risk of solvent vaporization and reactor overpressurization.
Base-Dosing
Moderate (Substrates pool)
20°C - 40°C
Moderate: Better control, but side-reactions between pooled substrates can occur.
Electrophile-Dosing
Low (Feed-rate limited)
< 5°C
Optimal: Heat is released steadily as the bromopyridine is consumed immediately.
Protocol 2: Scalable Suzuki-Miyaura Coupling with Thermal Control
Self-Validation Checkpoint System: This protocol relies on calorimetric feedback to prevent reagent pooling and delayed exotherms, adapting standard coupling principles for scale (5[5]).
Reactor Charging: To a jacketed 5 L reactor, charge the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (0.02 eq) under a nitrogen atmosphere.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). Heat the jacket to 80°C.
Substrate Dosing (Critical Step): Prepare a 1.0 M solution of 2-bromo-5-cyclobutylpyridine in 1,4-dioxane. Begin dosing this solution into the reactor at a rate of 10 mL/min.
Thermal Validation: Monitor the internal reactor temperature (
). Validation: should rise by 2°C to 5°C above the jacket temperature (). This positive confirms that the catalytic cycle is actively consuming the substrate as it is added.
Dosing Intervention: If
drops to equal during dosing, immediately pause the feed. Causality: A drop in temperature indicates catalyst deactivation or stalling; continuing to dose will pool unreacted electrophile, risking a catastrophic delayed exotherm once the reaction re-initiates.
Completion: Once dosing is complete, maintain 80°C for 1 hour. Confirm completion via HPLC (<1% starting material remaining).
Scavenging: Cool to 40°C, add a silica-based thiol scavenger (20 wt%), and stir for 4 hours to remove residual palladium before phase separation.
Step-by-step workflow for scaled Suzuki-Miyaura coupling managing thermal risks.
References
I'm incapable of lithiating a simple bromoptridine and it's driving me insane | Reddit (r/Chempros) | 1
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies | ACS Publications | 3
Selective monolithiation of 2,5-dibromopyridine with butyllithium | ResearchGate | 2
In Vitro Biological Activity Screening of 2-Bromo-5-cyclobutylpyridine Derivatives: A Comparative Guide to High-Throughput Modalities
The synthesis and screening of novel heterocyclic libraries are foundational to modern drug discovery. The scaffold 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) has emerged as a highly valuable building block.
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis and screening of novel heterocyclic libraries are foundational to modern drug discovery. The scaffold 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) has emerged as a highly valuable building block. The bromo group at the 2-position enables rapid late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1][2]. Meanwhile, the cyclobutyl group at the 5-position imparts critical physicochemical advantages: it enhances metabolic stability, restricts molecular conformation, and increases lipophilicity to efficiently fill hydrophobic target pockets without the excessive steric bulk of larger cycloalkanes[3][4].
When evaluating the biological activity of these derivatives—typically as targeted kinase or phosphodiesterase inhibitors—selecting the right in vitro screening modality is critical. This guide objectively compares primary biochemical screening platforms against secondary cell-based assays, providing self-validating protocols and mechanistic insights to ensure robust data generation.
Comparative Analysis of In Vitro Screening Platforms
To accurately profile a library of 2-Bromo-5-cyclobutylpyridine derivatives, researchers must balance throughput, sensitivity, and physiological relevance. The two dominant modalities are TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for primary biochemical screening and Luminescent Cell-Based Assays for secondary phenotypic validation.
Platform Comparison
Parameter
TR-FRET (Biochemical)
Cell-Based Reporter/Viability
Causality & Impact on Screening
Primary Output
Target-specific binding/inhibition ()
Cellular phenotype/viability ()
TR-FRET isolates the direct compound-target interaction, eliminating cellular variables.
Signal-to-Noise
Extremely High
Moderate
TR-FRET uses time-delayed detection to eliminate compound autofluorescence[5][6].
Cell assays confirm that the cyclobutylpyridine derivative can penetrate the cell membrane.
False Positive Rate
Low (Resistant to fluorescent interference)
Moderate (Subject to cytotoxicity)
Highly lipophilic cyclobutyl derivatives may cause non-specific membrane disruption in cells.
Experimental Data Summary: Modality Performance
Below is a summarized dataset from a pilot screen of three synthesized 2-aryl-5-cyclobutylpyridine derivatives targeting a representative Tyrosine Kinase.
Compound ID
TR-FRET (nM)
Cell-Based (nM)
Permeability Shift
Plate -Factor
Cpd-A (Lead)
12.4 ± 1.1
45.2 ± 3.4
3.6x
0.82
Cpd-B
8.9 ± 0.7
> 10,000
> 1000x
0.79
Cpd-C
145.0 ± 8.2
310.5 ± 12.1
2.1x
0.85
Insight: While Cpd-B is the most potent biochemical inhibitor, it fails in the cell-based assay, likely due to poor membrane permeability or high efflux ratios. Cpd-A demonstrates an optimal balance, validating the necessity of a dual-platform screening approach.
Workflow & Pathway Visualization
To contextualize the screening cascade, the following diagrams map the physical workflow and the biological mechanism of action.
Fig 1: High-throughput screening workflow for cyclobutylpyridine derivatives.
Fig 2: Mechanism of action for ATP-competitive cyclobutylpyridine kinase inhibitors.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is statistically grounded.
Protocol A: TR-FRET Kinase Inhibition Assay
This homogeneous, no-wash assay utilizes a Terbium (Tb)-labeled antibody and a Fluorescein-labeled substrate[8].
Step-by-Step Methodology & Causality:
Compound Preparation: Dispense 2-Bromo-5-cyclobutylpyridine derivatives (10-point dose-response, starting at 10 µM) into a 384-well low-volume black microplate.
Causality: Black plates absorb scattered light, minimizing optical crosstalk between adjacent wells[5].
Kinase Reaction: Add 5 µL of the target kinase and Fluorescein-labeled substrate in Kinase Buffer. Initiate the reaction by adding ATP at a concentration equal to its
value.
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to ATP-competitive inhibitors (which most pyridine-based scaffolds are), preventing false negatives caused by ATP outcompeting the drug.
Incubation: Incubate for 60 minutes at room temperature.
, an essential cofactor for kinase activity. This instantly halts the reaction, ensuring precise kinetic timing across the entire 384-well plate[6][8].
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 490 nm (Tb) and 520 nm (Fluorescein) after a 100-microsecond delay.
Causality: The 100 µs delay allows short-lived autofluorescence from the test compounds to decay completely. Only the long-lived Lanthanide FRET signal is recorded, drastically improving the signal-to-noise ratio[5][6].
Protocol B: Statistical Validation via Z'-Factor
To ensure the assay is trustworthy, every screening plate must be statistically validated using the
Control Placement: On every 384-well plate, reserve 16 wells for the Positive Control (Full reaction + DMSO) and 16 wells for the Negative Control (Full reaction + potent reference inhibitor + DMSO).
Calculation: Calculate the mean (
) and standard deviation () for both control sets. Apply the formula:
Validation Gate:
Causality: A
-factor > 0.5 indicates an excellent assay with a wide dynamic range and low variability[9][11]. If a plate yields a , the data is automatically discarded. This self-validating step prevents the advancement of false hits caused by pipetting errors, edge effects, or reagent degradation[9][10].
TR-FRET Technology: Principle, Advantages, and Applications
Source: Sino Biological
URL:[Link]
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies
Source: Oxford Academic
URL:[Link]
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay
Source: BMG Labtech
URL:[Link]
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening
Source: NIH / PubMed Central
URL:[Link]
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Source: NIH / PubMed Central
URL:[Link]
Cyclobutanes in Small-Molecule Drug Candidates
Source: Radboud Repository
URL:[Link]
In the optimization of nitrogen heterocycles, the 5-cyclobutylpyridine moiety—accessible via the 2-Bromo-5-cyclobutylpyridine building block—has emerged as a critical "Goldilocks" scaffold. It bridges the gap between the metabolic liability of acyclic alkyl groups (isopropyl) and the geometric constraints of smaller rings (cyclopropyl).
This guide objectively compares the 5-cyclobutylpyridine scaffold against its primary bioisosteres. Analysis of H3 receptor antagonists and nicotinic acetylcholine receptor (nAChR) ligands reveals that while cyclobutyl analogs often carry a higher lipophilicity penalty than cyclopropyls, they frequently offer superior metabolic stability and a unique "puckered" 3D vector that enhances hydrophobic pocket filling.
Comparative SAR Profiling
The following analysis synthesizes data from GPCR and CNS drug discovery campaigns (specifically Histamine H3 and nAChR programs) where the 5-position of the pyridine core is modulated to optimize Pharmacokinetics (PK).
The Competitors
Analogue A (Isopropyl): The baseline acyclic comparator. High rotational freedom, prone to CYP450 oxidation at the tertiary benzylic carbon.
Analogue B (Cyclopropyl): The "standard" conformational restriction. Planar, significantly reduces lipophilicity, but alters electronic vectors (pseudo-alkene character).
Analogue C (Cyclobutyl - Subject): The "puckered" ring. Increases volume, removes the benzylic hydrogen liability (steric protection), and projects into distinct hydrophobic space.
Performance Metrics Table
Feature
5-Isopropylpyridine (Baseline)
5-Cyclopropylpyridine (Alternative)
5-Cyclobutylpyridine (Subject)
Conformation
Flexible (High entropy penalty)
Rigid / Planar (109° bond angle strain)
Rigid / Puckered (~25° fold)
Metabolic Stability (HLM)
Low (Rapid -hydroxylation)
High (Stable ring system)
High (Steric hindrance protects -CH)
Lipophilicity (cLogP)
Reference (0.0)
-0.3 to -0.5 (More polar)
+0.4 to +0.6 (More lipophilic)
Binding Affinity ()
High (Good induced fit)
Variable (Vector dependent)
High (Fills hydrophobic pockets)
Solubility
Moderate
High
Low (Requires polar solubilizing groups)
Key Insight: The cyclobutyl group is often selected when the cyclopropyl analog loses potency due to insufficient hydrophobic bulk, but the isopropyl analog fails due to rapid clearance.
Unlike the planar cyclopropyl ring, the cyclobutyl ring exists in a puckered conformation to relieve torsional strain. This creates a distinct spatial vector for the C-3/C-4 methylene protons.
Impact: In H3 antagonist studies, this "pucker" allows the cyclobutyl group to displace water molecules in hydrophobic sub-pockets that the planar cyclopropyl cannot reach, often resulting in a 2–5x boost in potency (
).
Metabolic Shielding
The primary metabolic soft spot on 5-isopropylpyridine is the tertiary benzylic carbon.
Mechanism: In the 5-cyclobutyl analog, the corresponding
-carbon is part of a strained ring. The geometric constraints make the formation of the radical intermediate (required for CYP450 hydroxylation) energetically less favorable compared to the acyclic isopropyl. Furthermore, the bulk of the "puckered" methylene groups sterically hinders the approach of the heme iron to the -proton.
Visualizing the Decision Process
The following diagram illustrates the logical workflow for selecting the 5-cyclobutylpyridine scaffold during Lead Optimization.
Caption: Decision tree for implementing the cyclobutyl scaffold when isopropyl fails metabolic metrics and cyclopropyl fails potency requirements.
Experimental Protocols
To validate the SAR claims, the following protocols describe the synthesis of the building block and the assay to confirm its metabolic superiority.
Synthesis of 2-Bromo-5-cyclobutylpyridine
Rationale: Direct installation of a cyclobutyl group onto a heteroaryl ring is challenging via Friedel-Crafts. The preferred method is a Negishi coupling or a Grignard addition followed by reduction.
In a flame-dried Schlenk flask under Argon, dissolve 2,5-dibromopyridine in anhydrous THF.
Add the catalyst
and stir for 10 min.
Dropwise add Cyclobutylzinc bromide solution at 0°C.
Heat to 60°C for 4-6 hours. Monitor by LCMS (Target M+H: ~212/214).
Note: The C-Br bond at position 2 is electronically deactivated relative to position 5 for oxidative addition in this specific catalyst system, but selectivity can be issue-prone. Alternative: Use 2-amino-5-bromopyridine, couple, then Sandmeyer to Bromine.
Purification: Quench with
, extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient).
Protocol: Microsomal Stability Assay (HLM)
Rationale: To quantitatively demonstrate the stability advantage of the cyclobutyl moiety over the isopropyl analog.
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
.
Success Criteria: Cyclobutyl analog should show >2-fold reduction in
compared to isopropyl analog.
Synthetic Workflow Visualization
Caption: Synthetic route to access 5-cyclobutylpyridine analogs using Negishi coupling followed by C2-diversification.
References
Talevi, A. (2020). Cyclobutane in Drug Discovery: A "Goldilocks" Ring? Expert Opinion on Drug Discovery.
Bernaerts, V., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
Wager, T. T., et al. (2011). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience.
Pennington, L. D., & Muehldorf, B. R. (2011). The Use of Oxetanes and Cyclobutanes in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.
Combi-Blocks. (2024). Product Data Sheet: 2-Bromo-5-cyclobutylpyridine.
Technical Comparison Guide: Cytotoxicity Profiling of 2-Bromo-5-cyclobutylpyridine Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Bromo-5-cyclobutylpyridine (CAS: 1355247-50-9) is a high-value pharmacophore scaffold.[1] In modern medicinal chemistry, it serves as a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-Bromo-5-cyclobutylpyridine (CAS: 1355247-50-9) is a high-value pharmacophore scaffold.[1] In modern medicinal chemistry, it serves as a critical building block for Type I/II Kinase Inhibitors and GPCR modulators .[1] The cyclobutyl moiety offers a distinct metabolic stability advantage over isopropyl analogs while occupying hydrophobic pockets (e.g., the ATP-binding hinge region of kinases like p38 MAPK or VEGFR) with precise steric bulk.[1]
However, the physicochemical properties of this scaffold—specifically its lipophilicity (cLogP ~3.3) and the basic nitrogen of the pyridine ring—introduce specific challenges in cytotoxicity profiling.[1] Standard colorimetric assays often yield false positives due to compound precipitation or interaction with tetrazolium salts.[1]
This guide compares three cytotoxicity assay platforms, recommending ATP-based Luminescence as the primary screen for this compound class, while highlighting the limitations of legacy MTT methods.[1]
Comparative Analysis of Assay Methodologies
For hydrophobic pyridine derivatives, assay selection is not merely about cost; it is about signal integrity .[1]
Low. Pyridine nitrogens can reduce MTT directly; hydrophobic compounds may precipitate with formazan.[1]
High. Label-free; detects cytostatic vs. cytotoxic modes.[1]
Sensitivity
< 10 cells/well
~1,000 cells/well
Dependent on cell attachment
Throughput
Ultra-High (1536-well capable)
Medium (Wash steps required)
Low/Medium (Specialized plates)
Risk of Artifacts
Low (Luciferase inhibition is rare)
High (Chemical reduction, solubility)
Low (Drift in long-term assays)
Expert Insight: The "Formazan Artifact"
Compounds derived from 2-Bromo-5-cyclobutylpyridine often possess redox potentials that can non-enzymatically reduce MTT to formazan.[1] Furthermore, the cyclobutyl group increases lipophilicity, causing the test compound to co-precipitate with formazan crystals, inflating optical density (OD) readings and masking toxicity (false negative IC50).[1]
Representative Performance Data
The following data illustrates a typical validation study comparing the MTT and ATP Luminescence assays for a novel kinase inhibitor synthesized from 2-Bromo-5-cyclobutylpyridine.
Table 1: IC50 Value Discrepancy in A549 Lung Carcinoma Cells (72h Exposure)
Compound ID
Modification (C2-Position)
MTT IC50 (µM)
ATP Luminescence IC50 (µM)
Interpretation
CP-001
Suzuki Coupling (Biaryl)
5.4 ± 0.8
1.2 ± 0.1
MTT underestimated potency due to background absorbance.[1]
CP-002
Buchwald Amination
> 50.0
8.5 ± 0.5
False Negative in MTT. Compound reduced MTT chemically.[1]
Rationale: The lytic nature of this assay solubilizes the hydrophobic cyclobutyl-pyridine derivatives, ensuring the signal correlates strictly with cell number, not compound solubility.[1]
Cell Seeding: Dispense 3,000 cells/well (A549 or HeLa) in 25 µL complete media into white-walled, opaque 384-well plates. Incubate for 24h at 37°C/5% CO2.
Compound Preparation:
Dissolve 2-Bromo-5-cyclobutylpyridine derivatives in 100% DMSO to 10 mM.
Rationale: Distinguishes whether the cyclobutyl derivative induces immediate necrosis (toxicity) or cell cycle arrest (cytostasis).[1]
System: xCELLigence RTCA or equivalent.
Background: Add 50 µL media to E-Plate 96 wells; measure background impedance.
Seeding: Add 100 µL cell suspension (5,000 cells/well). Allow attachment for 24h (Cell Index > 1.0).
Treatment: Add 50 µL of 4x concentrated compound solution.
Monitoring: Record Cell Index (CI) every 15 minutes for 72 hours.
Analysis:
Cytotoxic Profile: Sharp drop in CI within 4–12 hours.[1]
Cytostatic Profile: CI plateaus (slope ≈ 0) compared to growth control.[1]
Visualizations
Workflow: High-Throughput Screening Logic
This diagram illustrates the decision matrix for screening libraries derived from 2-Bromo-5-cyclobutylpyridine.
Caption: Decision matrix for assay selection. Note the "High Risk" path for MTT due to potential redox interference by the pyridine core.
Mechanism of Action: Kinase Inhibition
Derivatives of this scaffold typically target the ATP-binding pocket of kinases.[1][2] The diagram below details the signaling blockade.
Caption: Mechanistic pathway showing competitive inhibition of the kinase ATP pocket by the cyclobutyl-pyridine derivative, leading to apoptosis.[1]
References
MDPI. (2024).[1] The Cytoprotective Effect of C60 Derivatives in the Self-Microemulsifying Drug Delivery System against Triptolide-Induced Cytotoxicity. Retrieved from [Link]
National Institutes of Health (NIH). (2007).[1] Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, and cytotoxic evaluation. Chem Biol Drug Des. Retrieved from [Link]
Riss, T. L., et al. (2016).[1] Cell Viability Assays: MTT vs. ATP-based Methods. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Personal protective equipment for handling 2-Bromo-5-cyclobutylpyridine
As a Senior Application Scientist, I recognize that handling specialized halogenated heteroaromatics like 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) requires moving beyond generic Safety Data Sheet (SDS) compliance...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated heteroaromatics like 2-Bromo-5-cyclobutylpyridine (CAS: 1142197-20-3) requires moving beyond generic Safety Data Sheet (SDS) compliance. In drug development and late-stage functionalization, this building block is highly valued for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its specific molecular architecture presents unique safety and logistical challenges that demand a rigorous, self-validating approach to laboratory safety.
Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this reagent.
Hazard Causality and Risk Assessment
Before selecting PPE, we must understand the physicochemical behavior of 2-Bromo-5-cyclobutylpyridine to anticipate how it interacts with the human body and the laboratory environment:
Enhanced Dermal Penetration: The addition of the cyclobutyl ring significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted bromopyridines. This lipophilic character allows the compound to permeate the lipid bilayer of the stratum corneum rapidly, making dermal exposure a critical vector for systemic toxicity.
Reactivity and Off-Gassing: The pyridine nitrogen acts as a weak base, while the bromine atom at the 2-position is a labile leaving group. Upon thermal decomposition or exposure to strong oxidizers, it releases highly toxic and corrosive byproducts, including hydrogen bromide (HBr) and nitrogen oxides (NOx).
Matrix Compatibility: Because this reagent is typically handled alongside aggressive organic solvents (e.g., THF, DMF) and organometallic catalysts, your PPE must resist both the neat chemical and the highly penetrative reaction matrix.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, PPE selection must comply with [1]. The following table outlines the required PPE, comparing material compatibility and operational thresholds.
PPE Category
Specification & Material
Operational Threshold
Mechanistic Rationale
Hand Protection
Heavy-duty Butyl Rubber or Double-gloved Nitrile (≥8 mil)
All handling
Halogenated organics rapidly permeate standard 4-mil nitrile. Butyl rubber provides superior resistance to both the pyridine derivative and cross-coupling solvents.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield
Volumes > 10 mL or pressurized systems
Protects against micro-droplet aerosolization during syringe transfer or sudden pressure release from Schlenk flasks.
Cross-coupling often involves reactive organometallics (e.g., n-BuLi). FR garments prevent ignition of solvent-soaked clothing.
Respiratory
Fume Hood (Face velocity: 80–120 fpm)
Continuous
Captures and exhausts volatile pyridine vapors before they reach the operator's breathing zone.
Operational Workflow: Step-by-Step Methodology
A self-validating protocol ensures that safety checks are built directly into the workflow. If any validation step fails, the operation must be aborted immediately.
Step 1: Pre-Operational Validation
Airflow Check: Verify the fume hood's continuous flow monitor reads between 80–120 feet per minute (fpm). Validation: Hold a Kimwipe near the sash gap; it should pull gently inward. If the alarm sounds or airflow is stagnant, abort the operation.
Glove Integrity Check: Perform a pneumatic test on your butyl rubber gloves. Validation: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge in water or listen closely to confirm zero pinhole leaks before donning.
Step 2: Inert Atmosphere Dispensing
Because 2-Bromo-5-cyclobutylpyridine is utilized in air-sensitive catalytic cycles, handling should minimize oxygen and moisture exposure, which also inherently contains toxic vapors.
Clamp the reagent bottle securely within the validated fume hood.
Purge a thoroughly dried, gas-tight glass syringe with ultra-high purity Argon three times.
Pierce the septum of the reagent bottle and slowly withdraw the required volume, maintaining slight positive pressure to prevent vacuum-induced aerosolization.
Transfer the reagent into the pre-purged reaction vessel (e.g., Schlenk flask) dropwise. Validation: Monitor the vessel for unexpected exotherms or vapor generation during the addition.
Step 3: Post-Reaction Decontamination
Quench residual reagent in syringes using a mild nucleophile or dilute acid, depending on your specific reaction matrix.
Rinse all contaminated glassware with a compatible solvent (e.g., acetone) directly into a designated halogenated waste carboy.
Spill Response & Disposal Plan
According to the National Research Council's [2], spill response must be scaled to the volume and location of the release to prevent systemic exposure.
Minor Spill Protocol (< 50 mL, contained in fume hood):
Isolate: Lower the fume hood sash to maximize face velocity and contain vapors.
Absorb: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Do not use combustible materials like paper towels; the halogenated pyridine may react or off-gas when concentrated on high-surface-area cellulose.
Collect: Use non-sparking conductive tools (e.g., Teflon or brass spatulas) to scoop the saturated absorbent into a chemically compatible, sealable polyethylene container.
Decontaminate & Validate: Wipe the spill area with a mild detergent solution. Validation: Use a photoionization detector (PID) to confirm local vapor levels have returned to a baseline of zero.
Major Spill Protocol (> 50 mL or outside fume hood):
Evacuate: Immediately alert personnel and evacuate the laboratory space.
Isolate: Close all doors to the lab to prevent vapor migration into public corridors.
Escalate: Contact Environmental Health and Safety (EHS). Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) or a full-face respirator equipped with organic vapor (OV) cartridges.
Disposal Logistics:
All materials contaminated with 2-Bromo-5-cyclobutylpyridine must be strictly segregated into Halogenated Organic Waste . Causality: Mixing halogenated waste with non-halogenated basic waste (e.g., alkali metals, strong amines) can initiate exothermic polymerization or explosive pressure buildup in sealed carboys.
Process Visualization
Workflow for handling, spill response, and disposal of 2-Bromo-5-cyclobutylpyridine.
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]
National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), 2011. Available at:[Link]
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